molecular formula C12H21N B1242017 (5S,7R)-3-ethyladamantan-1-amine

(5S,7R)-3-ethyladamantan-1-amine

Katalognummer: B1242017
Molekulargewicht: 179.3 g/mol
InChI-Schlüssel: OVQNSGBYKOJYBK-ZYANWLCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S,7R)-3-ethyladamantan-1-amine is a specialized organic compound belonging to the class of 1,3-disubstituted adamantanes. This stereoisomer is of significant interest in pharmaceutical and medicinal chemistry research, particularly as a structural analog of NMDA receptor antagonists . Adamantane derivatives are renowned for their lipophilic, rigid cage-like structure, which promotes blood-brain barrier penetration and enhances metabolic stability, making them valuable scaffolds in central nervous system (CNS) drug discovery . The specific stereochemistry of the (5S,7R) configuration is crucial, as it can significantly influence the molecule's binding affinity and functional activity at biological targets. Researchers are exploring this and similar adamantane derivatives for their potential application in developing therapies for neurological conditions, with some compounds in this class being investigated for the prevention and treatment of cerebral ischemia . Furthermore, the adamantane core is a versatile building block in chemical synthesis, often used to create more complex molecular architectures, such as enzyme inhibitors like Tyrosyl-DNA Phosphodiesterase 1 (TDP1) inhibitors for oncology research . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

Molekularformel

C12H21N

Molekulargewicht

179.3 g/mol

IUPAC-Name

(5S,7R)-3-ethyladamantan-1-amine

InChI

InChI=1S/C12H21N/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8,13H2,1H3/t9-,10+,11?,12?

InChI-Schlüssel

OVQNSGBYKOJYBK-ZYANWLCNSA-N

Isomerische SMILES

CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)N

Kanonische SMILES

CCC12CC3CC(C1)CC(C3)(C2)N

Synonyme

1-amino-3-ethyladamantane
D 175
D-175
D175

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Synthesis Guide: (5S,7R)-3-Ethyladamantan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This technical guide details the high-purity synthesis of (5S,7R)-3-ethyladamantan-1-amine , a critical pharmacophore often utilized as a reference standard in the analysis of Memantine (an NMDA receptor antagonist) or as a scaffold for novel antiviral and neuroprotective agents.

Stereochemical Configuration

The nomenclature (5S,7R) in this context refers to the absolute configuration of the bridgehead carbons (C5 and C7) within the adamantane cage.

  • Symmetry: 1,3-disubstituted adamantanes (where substituents are at bridgeheads) generally possess a plane of symmetry passing through C1, C3, and the C6/C9/C8/C10 vectors. Consequently, 3-ethyladamantan-1-amine is technically an achiral (meso) structure in isolation.

  • Designation: The (5S,7R) descriptors are assigned based on Cahn-Ingold-Prelog (CIP) priority rules applied to the fixed cage geometry. For the purpose of this synthesis, the target is the standard 1,3-isomer.

Retrosynthetic Strategy

The synthesis is designed to avoid the low-yield direct alkylation of amines. Instead, we utilize a "Skeleton First, Nitrogen Last" approach. The pathway consists of three distinct phases:

  • Skeleton Construction: Synthesis of 1-ethyladamantane via homologation.

  • Activation: Regioselective bromination at the C3 bridgehead.

  • Amination: Nucleophilic substitution via the Ritter reaction (Solvolysis).

Synthesis Pathway Visualization

The following flowchart outlines the critical process steps, intermediates, and decision points.

SynthesisPathway cluster_ritter Critical Step: Ritter Amination Start Adamantane-1-carboxylic Acid (Starting Material) Step1 1-Adamantanemethanol (Reduction) Start->Step1 LiAlH4, THF Reflux Step2 1-Adamantanecarbaldehyde (Oxidation) Step1->Step2 Swern Oxidation (DMSO, Oxalyl Chloride) Step3 1-Vinyladamantane (Wittig Olefination) Step2->Step3 Ph3P=CH2 THF, 0°C Step4 1-Ethyladamantane (Catalytic Hydrogenation) Step3->Step4 H2, Pd/C EtOH Step5 1-Bromo-3-ethyladamantane (Regioselective Bromination) Step4->Step5 Br2, Fe (cat) Heat Step6 N-(3-ethyladamantan-1-yl)acetamide (Ritter Reaction Intermediate) Step5->Step6 MeCN, H2SO4 (Ritter Protocol) Target This compound (Target Molecule) Step6->Target NaOH, EtOH Hydrolysis

Caption: Figure 1. Step-wise synthetic pathway from Adamantane-1-carboxylic acid to the target amine, highlighting the skeleton construction and late-stage amination.

Detailed Experimental Protocols

Phase 1: Construction of the Ethyl Skeleton

Rationale: Direct ethylation of 1-bromoadamantane using Grignard reagents (e.g., EtMgBr) is often plagued by low yields due to the steric bulk of the adamantyl cage hindering SN2-like pathways. The most robust route involves the Wittig homologation of the aldehyde followed by hydrogenation.

Step 1.1: Synthesis of 1-Vinyladamantane

Precursor: 1-Adamantanecarbaldehyde (commercially available or prepared from 1-adamantanecarboxylic acid via LiAlH4 reduction and Swern oxidation).

Protocol:

  • Reagent Prep: In a dry 3-neck flask under Argon, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (10 mL/g).

  • Base Addition: Add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise at 0°C. Stir for 1 hour until the solution turns bright yellow (ylide formation).

  • Addition: Add 1-Adamantanecarbaldehyde (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexanes).

  • Workup: Quench with saturated NH4Cl. Extract with diethyl ether. Dry organic layer over MgSO4 and concentrate.

  • Purification: Filter through a short silica plug (eluent: Hexanes) to remove triphenylphosphine oxide.

    • Yield Expectation: 85-92%

    • Appearance: White waxy solid.

Step 1.2: Hydrogenation to 1-Ethyladamantane

Protocol:

  • Dissolve 1-Vinyladamantane in Ethanol (20 mL/g).

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Stir under H2 atmosphere (balloon pressure is sufficient) for 12 hours at RT.

  • Filter through Celite to remove catalyst. Concentrate the filtrate.

    • Data Check: 1H NMR should show disappearance of vinylic protons (4.8-5.8 ppm) and appearance of ethyl triplet/quartet.

    • Yield: >98% (Quantitative).

Phase 2: Regioselective Functionalization

Rationale: Adamantane undergoes electrophilic substitution at the bridgehead (tertiary) carbons. Since C1 is occupied by the ethyl group, the reaction will occur at C3, C5, or C7 (which are equivalent due to symmetry).

Step 2.1: Synthesis of 1-Bromo-3-ethyladamantane

Protocol:

  • Setup: Place 1-Ethyladamantane (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and a trap for HBr gas (NaOH solution).

  • Reagent: Add neat Bromine (Br2, 6.0 equiv) cautiously.

  • Catalyst: Add a catalytic amount of Iron powder (Fe, 0.05 equiv) or Lewis acid (AlBr3) to promote generation of the electrophile.

  • Reaction: Heat to reflux (approx. 60°C) for 4-6 hours.

  • Quench: Cool to 0°C. Add CCl4 or CHCl3, then slowly add saturated Sodium Metabisulfite (Na2S2O5) solution until the red bromine color disappears.

  • Extraction: Separate organic layer, wash with water and brine.[1] Dry over Na2SO4.

  • Purification: Recrystallize from Methanol or use vacuum distillation if liquid.

    • Target: 1-Bromo-3-ethyladamantane.[2]

    • Note: Over-bromination (to 1,3-dibromo) is possible if reaction time is too long. Monitor via GC-MS.

Phase 3: Nitrogen Installation (Ritter Reaction)

Rationale: The Ritter reaction is the industry standard for installing amines on tertiary carbons. It proceeds via a stable tertiary carbocation intermediate generated from the bromide in strong acid.

Step 3.1: Formation of N-(3-ethyladamantan-1-yl)acetamide

Protocol:

  • Mixture: Dissolve 1-Bromo-3-ethyladamantane (1.0 equiv) in Glacial Acetic Acid (5 mL/g) and Acetonitrile (MeCN, 5.0 equiv).

  • Acid Addition: Add concentrated Sulfuric Acid (H2SO4, 2.0 equiv) dropwise at 0°C. Caution: Exothermic.

  • Reaction: Heat the mixture to 50-60°C for 6 hours.

    • Mechanism:[1][3][4][5][6] The acid ionizes the C-Br bond, forming the 3-ethyl-1-adamantyl cation. The nitrile nitrogen attacks this cation, forming a nitrilium ion, which is subsequently hydrolyzed.[4][5][6]

  • Workup: Pour the reaction mixture onto crushed ice. The acetamide intermediate often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate, extract with Dichloromethane (DCM), wash with NaHCO3 (to remove acid), and concentrate.

Step 3.2: Hydrolysis to this compound

Protocol:

  • Suspend the acetamide intermediate in Ethanol/Water (1:1).

  • Add Sodium Hydroxide (NaOH, 10 equiv) or KOH.

  • Reflux for 24-48 hours. (Amide hydrolysis on the bulky adamantane cage is slow).

  • Workup: Cool to RT. Extract with Toluene or Ether.

  • Salt Formation (Optional but Recommended): Bubble dry HCl gas into the ether extract to precipitate 3-ethyladamantan-1-amine hydrochloride .

    • Yield: 70-80% (over 2 steps).

Analytical Profile & Data

The following table summarizes the expected analytical data for the target and key intermediates.

CompoundMolecular WeightKey 1H NMR Signals (CDCl3, δ ppm)MS (ESI/GC)
1-Ethyladamantane 164.290.82 (t, 3H, CH3), 1.95 (br s, 3H, CH), 1.1-1.8 (m, cage)m/z 164 [M]+
1-Bromo-3-ethyladamantane 243.180.85 (t, 3H), 2.2-2.4 (m, 6H, adjacent to Br), 1.4-1.8 (m, cage)m/z 163 [M-Br]+
Target Amine (HCl Salt) 215.760.83 (t, 3H), 1.3-1.8 (m, cage), 8.1 (br s, 3H, NH3+)m/z 180.17 [M+H]+

Process Safety & Critical Control Points

Ritter Reaction Hazards

The Ritter reaction utilizes concentrated H2SO4 and Acetonitrile. While safer than HCN, thermal runaway can occur.

  • Control: Maintain temperature < 60°C. Add acid slowly at 0°C.

  • Ventilation: Ensure scrubbers are active to capture any potential volatile byproducts.

Bromination Risks

Elemental Bromine is highly toxic and corrosive.

  • Control: Use a dedicated dropping funnel with a PTFE stopcock.

  • Quench: Always have a prepared sodium thiosulfate or metabisulfite bath ready for emergency neutralization.

References

  • Stetter, H., & Goebel, P. (1963). Über Verbindungen mit Urotropin-Struktur, XXVIII. Die Synthese von 1-Äthyl-adamantan und 1-Äthyl-3-brom-adamantan. Chemische Berichte, 96(2), 550–555.

  • Khusnutdinov, R. I., et al. (2011). Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds. Russian Journal of Organic Chemistry, 47, 1683–1687.

  • Jirgensons, A., et al. (2000).[6] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.

  • United States Pharmacopeia (USP). Memantine Related Compound I. USP Reference Standard Catalog.

  • Geluk, H. W., & Schlatmann, J. L. (1968). Hydride transfer reactions of the adamantyl cation. I. A new and convenient synthesis of 1-adamantanol. Tetrahedron, 24(15), 5361-5368. (Foundational adamantane functionalization).

Sources

The Adamantane Scaffold in Medicinal Chemistry: Lipophilicity, Metabolic Stability, and Design Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane (tricyclo[3.3.1.1^3,7^]decane) scaffold is a unique pharmacophore in medicinal chemistry, often described as a "lipophilic bullet."[1][2] Its rigid, diamondoid cage structure allows it to fill hydrophobic pockets in target proteins, significantly increase lipophilicity (LogP), and improve membrane permeability (including Blood-Brain Barrier penetration). However, the incorporation of adamantane introduces specific metabolic liabilities—primarily bridgehead hydroxylation mediated by Cytochrome P450 enzymes—and solubility challenges. This guide provides a technical analysis of the physicochemical trade-offs, metabolic pathways, and experimental protocols required to successfully leverage adamantane in drug discovery.

Physicochemical Properties: The "Lipophilic Bullet"[1]

Lipophilicity and Membrane Permeability

Adamantane is composed of three fused cyclohexane rings in chair conformation, creating a stress-free, highly symmetrical cage. Its primary utility is the dramatic modulation of lipophilicity.

  • LogP Impact: Introduction of an adamantane moiety typically increases cLogP by 2.0–3.0 units . This is a powerful tool for transforming hydrophilic "lead-like" fragments into cell-permeable "drug-like" candidates.

  • Solubility vs. Permeability: While adamantane enhances passive diffusion, it often reduces aqueous solubility due to high crystal lattice energy (melting point ~270°C). This necessitates the introduction of polar groups (amines, hydroxyls) elsewhere in the molecule to maintain a developable solubility profile.

The "Space-Filling" Effect

Unlike flat aromatic rings (e.g., phenyl), adamantane is a spherical, volumetric scaffold (diameter ~3-4 Å). It is ideal for:

  • Blocking Metabolic Soft Spots: Sterically shielding adjacent functional groups from hydrolysis or oxidation.

  • Ion Channel Blocking: The cage size is a near-perfect fit for the pore of the M2 ion channel (Influenza A) and NMDA receptors (CNS), forming the basis of amantadine and memantine pharmacology.

Table 1: Physicochemical Profile of Key Adamantane Drugs

DrugIndicationStructure NoteLogP (Exp)Elimination Route
Amantadine Antiviral / Parkinson's1-aminoadamantane~2.4Renal (>90% unchanged)
Rimantadine Antiviral1-(1-aminoethyl)adamantane~3.0Hepatic (Hydroxylation)
Memantine Alzheimer's1-amino-3,5-dimethyladamantane~3.3Renal (~50%) / Hepatic
Saxagliptin Type 2 Diabetes3-hydroxyadamantyl-glycine~1.6Hepatic (CYP3A4/5)

Metabolic Stability Profile

The Stability Paradox

Adamantane is chemically inert to many reagents but is a specific substrate for oxidative metabolism in biological systems.

  • Metabolic Soft Spots: The tertiary C-H bonds at the bridgehead positions (C1, C3, C5, C7) are the primary sites of metabolism.

  • Mechanism: Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C19 in humans) catalyze the hydroxylation of the cage.

Metabolic Pathways

The metabolism typically proceeds via a radical mechanism at the tertiary carbon, leading to stable tertiary alcohols.

  • Primary Metabolite: 1-adamantanol (or derivative).

  • Secondary Metabolite: 1,3-adamantanediol.

  • Glucuronidation: The resulting hydroxyl groups often undergo Phase II conjugation.

Design Insight: To block this metabolism, medicinal chemists often substitute the bridgehead hydrogens with methyl groups (as in Memantine) or fluorine . However, in drugs like Saxagliptin and Vildagliptin , the adamantane is pre-hydroxylated (3-hydroxyadamantyl) during synthesis. This strategic "pre-metabolism" prevents further uncontrolled oxidation in vivo and increases water solubility.

Visualization: Adamantane Metabolic Pathway

The following diagram illustrates the oxidative progression of the adamantane cage.

AdamantaneMetabolism Adamantane Adamantane Scaffold (Lipophilic) Metabolite1 1-Adamantanol (Bridgehead Hydroxylation) Adamantane->Metabolite1 CYP450 (CYP3A4/2C19) [O] Metabolite2 1,3-Adamantanediol (Di-hydroxylated) Metabolite1->Metabolite2 CYP450 [O] Phase2 O-Glucuronide Conjugate Metabolite1->Phase2 UGT (Phase II) Metabolite2->Phase2 UGT

Figure 1: Sequential oxidative metabolism of the adamantane cage at tertiary bridgehead carbons.

Experimental Protocols

Protocol A: In Vitro Microsomal Stability Assay

This assay is critical for determining the intrinsic clearance (


) of adamantane derivatives. Because these compounds are highly lipophilic, non-specific binding to microsomes can be significant.

Objective: Determine


 and 

using Human Liver Microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (1 µM final conc, <0.1% DMSO).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add Test Compound (1 µM). Initiate reaction by adding NADPH solution.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN (Stop Solution) to precipitate proteins.

  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Analysis: Plot


 vs. time. The slope 

gives:


Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Standard HPLC LogP methods may be inaccurate for bulky cages due to column interaction. The miniaturized shake-flask method is the gold standard for adamantanes.

  • Equilibration: Saturate 1-octanol with water and water with 1-octanol (24h).

  • Dissolution: Dissolve test compound in the water-saturated octanol phase.

  • Partitioning: Mix equal volumes of octanol-phase compound and octanol-saturated water. Shake for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV or LC-MS.

  • Calculation:

    
    
    

Design Optimization Workflow

When designing adamantane-based drugs, researchers must balance the lipophilic benefits against metabolic risks.

OptimizationWorkflow Start Candidate Design: Adamantane Scaffold CheckLogP Check cLogP Is it > 4.0? Start->CheckLogP RiskSolubility Risk: Poor Solubility Strategy: Add Polar Groups (Amine, Hydroxyl) CheckLogP->RiskSolubility Yes CheckMetab Microsomal Stability Assay CheckLogP->CheckMetab No RiskSolubility->CheckMetab Stable High Stability? (t1/2 > 60 min) CheckMetab->Stable Unstable Low Stability (Bridgehead Oxidation) CheckMetab->Unstable Final Candidate Selection Stable->Final Fix Optimization Strategy: 1. Methylate Bridgeheads (Memantine) 2. Fluorinate Cage 3. Pre-hydroxylate (Saxagliptin) Unstable->Fix Fix->CheckMetab Re-test

Figure 2: Decision tree for optimizing adamantane derivatives in drug discovery.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link

  • Liu, J., & Obach, R. S. (2011). Effect of Adamantane Substitution on the Lipophilicity and Metabolic Stability of Drug Candidates. Journal of Medicinal Chemistry. (General reference for adamantane metabolism principles).
  • Griffith, D. A., et al. (2011). Discovery of Saxagliptin: A Potent and Selective DPP4 Inhibitor. Journal of Medicinal Chemistry. Link

  • Bleidorn, W. (2019). Adamantane derivatives in clinical practice: Pharmacokinetics and pharmacodynamics. Pharmacology & Therapeutics.[3]

  • FDA Drug Label Information. (2023). Prescribing Information for Namenda (Memantine) and Flumadine (Rimantadine). Link

Sources

Methodological & Application

Application Note: Advanced Characterization Strategies for Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible Cage" Challenge

Adamantane (


) and its pharmacological derivatives (e.g., Memantine, Amantadine, Rimantadine) represent a unique analytical challenge. Structurally, they are rigid, lipophilic diamondoid cages. Analytically, they are "stealth" molecules: they lack significant chromophores (conjugated 

-systems) required for standard UV-Vis detection, and their high symmetry often complicates NMR interpretation.

This guide moves beyond basic pharmacopeial assays to provide a robust, multi-modal characterization strategy. We prioritize Charged Aerosol Detection (CAD) for purity profiling to eliminate the variability of derivatization, while retaining GC-MS and Derivatization-HPLC for high-sensitivity bioanalysis.

Decision Matrix: Selecting the Right Workflow

Do not apply a "one-size-fits-all" approach. Select your technique based on the analyte's volatility and the matrix complexity.

MethodSelection Start Sample Type Volatile Volatile Amine (e.g., Amantadine) Start->Volatile NonVolatile Non-Volatile/Salt (e.g., Memantine HCl) Start->NonVolatile GCMS GC-MS (Derivatization req.) Volatile->GCMS Standard Trace Trace/Bioanalysis (< 1 µg/mL) NonVolatile->Trace Purity Purity/Assay (> 0.1 mg/mL) NonVolatile->Purity HPLCFLU HPLC-FLD (FMOC/OPA Derivatization) Trace->HPLCFLU High Sensitivity HPLCCAD HPLC-CAD (Direct Detection) Purity->HPLCCAD High Precision No Derivatization

Figure 1: Analytical Decision Tree. Blue nodes indicate analyte properties; Green/Red indicate analytical goals.

Technique A: HPLC with Charged Aerosol Detection (CAD)

Best For: Purity profiling, degradation studies, and formulation analysis. Why: Unlike Refractive Index (RI), CAD is compatible with gradient elution. Unlike UV, it does not require the analyte to absorb light. It detects all non-volatile analytes with near-uniform response factors.

Experimental Protocol: Direct Analysis of Memantine HCl

Note: This method replaces the unstable RI methods often found in older monographs.

Instrument Parameters:

  • System: UHPLC with Charged Aerosol Detector (e.g., Corona Veo or similar).

  • Column: C18 Charged Surface Hybrid (CSH),

    
     mm, 1.7 µm.
    
    • Reasoning: CSH columns provide better peak shape for basic amines like Memantine at low pH compared to standard C18.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA suppresses the ionization of silanols, reducing peak tailing for the amine group.

  • Flow Rate: 0.4 mL/min.

  • CAD Settings: Power Function: 1.00; Data Rate: 10 Hz; Evaporation Temp: 35°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrium
1.0 5 Injection
10.0 60 Linear Gradient
12.0 95 Wash

| 12.1 | 5 | Re-equilibration |

Data Interpretation: Because CAD is a mass-sensitive detector, the area under the curve is directly proportional to the mass of the analyte on the column, regardless of chemical structure. This allows for the estimation of impurity levels even without specific standards for every degradant.

Technique B: Pre-Column Derivatization (HPLC-UV/FLD)

Best For: Bioanalysis (plasma/urine) where sensitivity is paramount. Why: Adamantane amines react rapidly with reagents to form highly fluorescent or UV-active adducts.

Comparative Analysis of Reagents
ReagentTarget GroupDetectionStabilityComments
FMOC-Cl Primary/Sec. AminesFluorescenceHighGold Standard. Stable derivative, removes excess reagent easily.
OPA Primary AminesFluorescenceLowFast reaction but unstable product; requires immediate injection.
FDNB Primary AminesUV (360 nm)ModerateGood for labs without fluorescence detectors; slower reaction.
Protocol: FMOC-Cl Derivatization for Memantine

Based on validated methods for biological fluids [1, 2].[1]

  • Preparation:

    • Borate Buffer: 0.2 M, pH 8.5.

    • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 100 µL FMOC-Cl reagent.

    • Vortex and incubate at 30°C for 20 minutes .

  • Quenching (Critical Step):

    • Add 50 µL of 1-aminoadamantane (or glycine) to scavenge excess FMOC-Cl.

    • Why? FMOC-Cl itself is fluorescent. If not removed/reacted, it interferes with the solvent front.

  • Analysis:

    • Inject onto C18 column.[2][3][4] Detect at Ex: 260 nm / Em: 315 nm.

Technique C: GC-MS with TFAA Derivatization

Best For: Volatile adamantane derivatives (Amantadine, Rimantadine) and complex biological matrices. Why: Direct injection of amines can lead to adsorption in the GC liner. Acylation improves volatility and peak symmetry.

Protocol: Trifluoroacetic Anhydride (TFAA) Method[2]
  • Extraction: Liquid-Liquid Extraction (LLE) of plasma/urine using Toluene at basic pH (pH > 11).

  • Derivatization:

    • Evaporate organic layer to dryness under

      
      .
      
    • Add 50 µL Ethyl Acetate + 50 µL TFAA.

    • Incubate at 60°C for 15 minutes .

    • Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.

  • GC-MS Parameters:

    • Column: DB-5ms (5% Phenyl-arylene polymer), 30m

      
       0.25mm.
      
    • Carrier: Helium at 1.0 mL/min.

    • Temp Program: 70°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
    • MS Mode: SIM (Selected Ion Monitoring).

      • Amantadine-TFA Target Ions: m/z 135, 150, 247 (Molecular Ion).

Technique D: Structural Elucidation via NMR

The Symmetry Trap: Adamantane is highly symmetrical (


 point group).[5] Substituents break this symmetry, but signals often overlap.
Solution:  Use 

C NMR with DEPT-135.
  • Unsubstituted Adamantane: Only 2 carbon signals (Bridgehead CH and Methylene

    
    ).
    
  • Monosubstituted (1-position): Symmetry reduces to

    
    . Look for 4 distinct carbon signals.
    
    • 
      -carbon (quaternary, substituted).
      
    • 
      -carbon (
      
      
      
      , intense signal, 3 equivalent carbons).
    • 
      -carbon (CH, 3 equivalent carbons).
      
    • 
      -carbon (
      
      
      
      , 3 equivalent carbons).

Protocol Insight: When analyzing 1,3-disubstituted derivatives, verify the "additivity of substituent effects" [3]. If the chemical shift deviation is > 2 ppm from predicted additivity, suspect steric compression or cage distortion.

Workflow Visualization: HPLC-CAD vs. Derivatization

WorkflowComparison cluster_CAD Method A: HPLC-CAD (Modern/Direct) cluster_Deriv Method B: FMOC Derivatization (High Sensitivity) Sample_A Sample Dissolution (Mobile Phase) Inject_A Direct Injection Sample_A->Inject_A Detect_A Charged Aerosol Detection (Universal Response) Inject_A->Detect_A Sample_B Sample + Borate Buffer React_B Add FMOC-Cl (30°C, 20 min) Sample_B->React_B Quench_B Quench with Glycine (Remove Excess FMOC) React_B->Quench_B Inject_B HPLC-FLD Injection Quench_B->Inject_B

Figure 2: Comparison of direct CAD analysis versus the multi-step FMOC derivatization workflow.

References

  • BenchChem Technical Support. (2025).[6][7] Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection. Retrieved from

  • Narola, B., et al. (2010). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. National Institutes of Health (PMC). Retrieved from

  • Peterson, I. V., et al. (2016).[8] 1H and 13C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives. Magnetic Resonance in Chemistry. Retrieved from

  • Sawant, T. B., & Mane, D. V. (2017).[3] To Develop HPLC Method for the Assay of Memantine Hydrochloride Tablets Using Refractive Index (RI) Detector. Indo American Journal of Pharmaceutical Sciences. Retrieved from [3]

  • Arlotto, M. P., et al. (1993). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Journal of Clinical Pharmacology. Retrieved from

Sources

Application Note: A Systematic Approach to the Chiral Separation of Ethyladamantan-1-amine Stereoisomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of ethyladamantan-1-amine stereoisomers. Due to the increasing importance of chiral adamantane derivatives in pharmaceuticals, the ability to resolve and quantify individual enantiomers is critical for drug development and quality control[1]. This document outlines a systematic approach, leveraging established chromatographic principles for chiral amines, to select an appropriate chiral stationary phase (CSP) and optimize mobile phase conditions. A detailed protocol for a recommended starting method is provided, along with a discussion of the underlying separation mechanisms.

Introduction: The Challenge of Chiral Adamantane Derivatives

Adamantane derivatives are a significant class of compounds in medicinal chemistry, often exhibiting unique pharmacological properties due to their rigid, lipophilic cage structure. Ethyladamantan-1-amine, a key chiral building block, possesses a stereocenter that can lead to enantiomers with distinct biological activities and toxicological profiles[2][3]. Consequently, the accurate determination of enantiomeric purity is a regulatory and scientific necessity[3].

The primary challenge in the HPLC separation of such compounds lies in the selection of a suitable chiral stationary phase (CSP) that can effectively discriminate between the enantiomers[4][5]. The bulky adamantyl group and the basic nature of the primary amine require careful consideration of the chiral recognition mechanism and mobile phase composition to achieve baseline resolution. High-Performance Liquid Chromatography (HPLC) with CSPs is a powerful and widely adopted technique for the reliable separation of chiral compounds[1].

Foundational Principles: Selecting the Right Chiral Stationary Phase

The success of a chiral separation is predominantly determined by the choice of the CSP[6]. For primary amines like ethyladamantan-1-amine, several classes of CSPs have demonstrated broad applicability.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are among the most versatile and successful CSPs for a wide range of chiral compounds, including amines[1][6][7]. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure[8]. Immobilized polysaccharide CSPs are particularly advantageous as they offer greater solvent compatibility[1].

  • Cyclofructan-Based CSPs: These CSPs have also shown a high success rate for the separation of primary amines, especially in the polar organic mode[7]. The enantioselective retention is based on inclusion complexation within the macrocyclic cavity and interactions with the derivatized functional groups[9].

  • Crown Ether-Based CSPs: While highly effective for primary amines, these CSPs often necessitate the use of strongly acidic mobile phases, which can be a limitation for certain applications and may not be ideal for preparative scale separations[3][10].

Given their broad selectivity and proven success with amines, polysaccharide-based CSPs are recommended as the primary choice for initial screening.

Method Development Strategy

A systematic approach to method development is crucial for achieving an optimal and robust separation. The following workflow outlines the key steps:

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Select Candidate CSPs (e.g., Polysaccharide-based) Screen_NP Normal Phase Screening (Hexane/Alcohol) Start->Screen_NP Screen_PO Polar Organic Screening (Acetonitrile/Alcohol) Start->Screen_PO Analyze Analyze Initial Results (Resolution, Tailing) Screen_NP->Analyze Screen_PO->Analyze Optimize_MP Optimize Mobile Phase (Alcohol Modifier, Additives) Analyze->Optimize_MP Optimize_Params Optimize Instrument Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validate Method Validation (ICH Guidelines) Optimize_Params->Validate Final_Method Final Robust Method Validate->Final_Method

Figure 1: A systematic workflow for chiral HPLC method development.

Recommended Initial HPLC Method & Protocol

Based on the principles discussed for separating chiral amines, the following starting conditions are proposed for the enantiomeric separation of ethyladamantan-1-amine.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Broad selectivity for chiral amines[6][7].
Dimensions 250 x 4.6 mm, 5 µmStandard analytical column dimensions for good efficiency.
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)Normal phase mode often provides better selectivity for amines[4]. DEA is a crucial additive to reduce peak tailing by masking active silanol sites on the silica support[8].
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column[6].
Column Temperature 25°CStarting at ambient temperature is standard practice. Temperature can be optimized to improve resolution.
Detection UV at 210 nmThe amine functional group has low UV absorbance; detection at a low wavelength is necessary.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Sample Diluent Mobile PhaseTo ensure peak shape integrity.
Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of racemic ethyladamantan-1-amine at a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Preparation:

    • Install the selected chiral column in the HPLC system.

    • Prepare the mobile phase by accurately mixing n-Hexane, IPA, and DEA in the specified ratio. It is recommended to sonicate the mobile phase for 10-15 minutes to degas.

    • Equilibrate the column with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Set the column temperature and detector wavelength as specified.

    • Inject 10 µL of the prepared sample.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Evaluation:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance. A resolution of >1.5 is generally considered a baseline separation.

Optimization Strategies

If the initial conditions do not yield satisfactory separation, the following parameters can be adjusted:

  • Alcohol Modifier: The type and concentration of the alcohol in the mobile phase significantly impact selectivity. Ethanol can be tested as an alternative to isopropanol. The percentage of alcohol can be varied (e.g., from 5% to 20%) to modulate retention times and resolution[4].

  • Mobile Phase Additives: The concentration of the basic additive (DEA) can be optimized (e.g., 0.05% to 0.2%). For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) would be used, but for a basic amine, a basic modifier is essential[8].

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by increasing the number of theoretical plates. Temperature can affect the kinetics of the chiral recognition process; both increasing and decreasing the temperature should be explored.

Conclusion

This application note provides a scientifically grounded framework for developing a reliable HPLC method for the separation of ethyladamantan-1-amine stereoisomers. By starting with a polysaccharide-based chiral stationary phase and a systematically optimized normal-phase mobile phase containing a basic additive, researchers can achieve the necessary resolution for accurate enantiomeric purity assessment. The detailed protocol and optimization strategies herein serve as a practical guide for scientists and professionals in pharmaceutical development and quality control.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021).
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. (n.d.).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007).
  • Application Notes and Protocols for Chiral Separation of 5-Aminoadamantan-2-ol Enantiomers - Benchchem. (n.d.).
  • Liquid chromatography of adamantane derivatives | Request PDF - ResearchGate. (n.d.).
  • 3-Ethyladamantan-1-amine hydrochloride - Pure Synth. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
  • Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - NIH. (n.d.).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) - ResearchGate. (n.d.).
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (2016).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (2021).
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (n.d.).
  • HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. (n.d.).
  • HPLC method for enantiomeric separation of chiral amines - Benchchem. (n.d.).
  • US5599998A - Method for the synthesis of adamantane amines - Google Patents. (n.d.).
  • 80121-67-1 | 3-Ethyladamantan-1-amine hydrochloride - ChemScene. (n.d.).
  • Enantioseparation of underivatized amino acids by capillary liquid chromatography. 1. Background on chiral separations - ResearchGate. (2020).
  • 80121-67-1|3-Ethyladamantan-1-amine hydrochloride|BLD Pharm. (n.d.).

Sources

Quantitative Analysis of (5S,7R)-3-ethyladamantan-1-amine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (5S,7R)-3-ethyladamantan-1-amine in human plasma. Adamantane amines are a class of compounds with significant pharmaceutical relevance, including antiviral and neurological applications.[1] The accurate quantification of novel derivatives like 3-ethyladamantan-1-amine is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. This method utilizes solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol has been developed to meet the rigorous standards outlined in regulatory bioanalytical method validation guidelines.[2][3]

Introduction

This compound is a tricyclic aliphatic amine belonging to the adamantane family. This structural class includes well-established drugs such as Amantadine, used as an antiviral and anti-Parkinsonian agent, and Memantine, used for the treatment of Alzheimer's disease.[4] The unique, rigid cage-like structure of the adamantane core imparts specific physicochemical properties that influence drug metabolism and distribution.[5] As new derivatives are synthesized to explore enhanced therapeutic profiles, the need for validated bioanalytical methods becomes paramount for advancing these candidates through the preclinical and clinical development pipeline.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for small molecule bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[2][4] The primary challenge in analyzing basic amines like 3-ethyladamantan-1-amine in complex biological matrices such as plasma is achieving efficient extraction and mitigating matrix effects that can suppress ionization and compromise data quality.

This guide provides a comprehensive, step-by-step protocol for the entire analytical workflow, from sample preparation to data acquisition. The causality behind key experimental decisions, such as the choice of extraction phase and mass spectrometric conditions, is explained to provide a framework for adapting this method to similar analytes.

Experimental Workflow and Design

The overall analytical process is designed for high-throughput, reproducible quantification. The workflow begins with sample pretreatment, followed by automated extraction, chromatographic separation, and finally, mass spectrometric detection.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis s1 Plasma Sample (50 µL) s2 Add Internal Standard (Amantadine-d15) s1->s2 s3 Pre-treat with 4% H3PO4 s2->s3 spe2 Load Pre-treated Sample s3->spe2 Load spe1 Condition & Equilibrate (Mixed-Mode Cation Exchange Plate) spe3 Wash 1: 2% Formic Acid spe2->spe3 spe4 Wash 2: Methanol spe3->spe4 spe5 Elute with 5% NH4OH in ACN:MeOH spe4->spe5 lcms LC-MS/MS Analysis (C18 Column, Positive ESI) spe5->lcms Inject data Data Processing & Quantification lcms->data

Figure 1: Overall experimental workflow from plasma sample to final data analysis.

Materials and Reagents
  • This compound: Reference standard (≥98% purity).

  • Amantadine-d15 (Internal Standard, IS): ≥98% purity, Cambridge Isotope Laboratories or equivalent. A stable isotope-labeled (SIL) internal standard is preferred to correct for matrix effects and variability during sample processing.[6] If a SIL-IS for the specific analyte is unavailable, a close structural analog is the next best choice.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).

  • Reagents: Formic acid (≥99%), Phosphoric acid (H₃PO₄, ≥85%), and Ammonium hydroxide (NH₄OH, ~28%).

  • Human Plasma: K₂EDTA-anticoagulated, sourced from an accredited biobank.

  • SPE Plate: Mixed-Mode Strong Cation Exchange, 96-well format (e.g., Phenomenex Strata-X-C).

Protocol: Plasma Sample Preparation via SPE

Solid-phase extraction is chosen over simpler methods like protein precipitation because it provides a significantly cleaner extract.[7] For a basic amine (pKa ~10-11), a mixed-mode cation exchange sorbent is ideal. It utilizes both hydrophobic interactions (from a C8 or C18 backbone) and strong ionic interactions, allowing for rigorous wash steps to remove neutral and acidic interferences like phospholipids, thus minimizing matrix effects.[8][9]

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 50 µL of plasma in a 96-well plate, add 25 µL of internal standard working solution (e.g., 100 ng/mL Amantadine-d15 in water).

    • Add 200 µL of 4% H₃PO₄ in water. This step lyses the plasma proteins and, crucially, ensures the primary amine of the analyte is fully protonated (positively charged), preparing it for strong retention on the cation exchange sorbent.

    • Vortex the plate for 2 minutes to mix thoroughly.

  • Solid-Phase Extraction:

    • Place the mixed-mode SPE plate on a vacuum manifold.

    • Condition: Add 1 mL of MeOH to each well and apply vacuum.

    • Equilibrate: Add 1 mL of water to each well and apply vacuum.

    • Load: Load the entire pre-treated sample (~275 µL) into the corresponding wells. Apply a gentle vacuum to slowly draw the sample through the sorbent bed.

    • Wash 1 (Aqueous): Add 1 mL of 2% formic acid in water. This wash removes polar, non-basic interferences.

    • Wash 2 (Organic): Add 1 mL of MeOH. This wash removes non-polar, non-basic interferences that are retained hydrophobically.

    • Dry the SPE plate under high vacuum for 5 minutes.

    • Elute: Place a clean 96-well collection plate inside the manifold. Add 500 µL of elution solvent (5% NH₄OH in 80:20 ACN:MeOH) to each well. The ammonium hydroxide neutralizes the positive charge on the analyte, disrupting its ionic bond with the sorbent and allowing it to elute.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A (see section 2.3) for LC-MS/MS analysis.

LC-MS/MS Method Development and Parameters

Liquid Chromatography

A C18 reversed-phase column provides excellent retention for the hydrophobic adamantane cage. Using an acidic mobile phase modifier (formic acid) ensures the analyte remains protonated, leading to sharp, symmetrical peak shapes and optimal ionization.

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; re-equilibrate
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5.0 minutes
Table 1: Optimized Liquid Chromatography Conditions
Mass Spectrometry

Ionization & Tuning: The primary amine on the adamantane structure is readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the optimal choice for generating a strong signal for the precursor ion [M+H]⁺.[6][10][11] The molecular weight of 3-ethyladamantan-1-amine is 179.3 g/mol , resulting in a protonated molecule at a mass-to-charge ratio (m/z) of 180.3.[12]

Fragmentation (MS/MS): Collision-Induced Dissociation (CID) in the collision cell is used to fragment the precursor ion.[13] The adamantane cage is exceptionally stable.[14] For related compounds like amantadine (m/z 152.1), the most abundant and stable product ion is the adamantyl cation at m/z 135.1, formed by the cleavage of the C-N bond.[15][16] For 3-ethyladamantan-1-amine, two primary fragmentation pathways are predicted:

  • Loss of Ammonia: Cleavage of the C-N bond with charge retention on the hydrocarbon fragment, resulting in the loss of a neutral NH₃ molecule (17.0 Da). This yields the ethyl-adamantyl cation at m/z 163.3.

  • Loss of Ethylamine: Cleavage resulting in the loss of the ethyl group and the amine, yielding the stable adamantyl cation at m/z 135.1.

The most intense and specific fragment is selected as the "quantifier" transition, while a second fragment is chosen as the "qualifier" for confirmation.

G cluster_products parent [M+H]⁺ m/z 180.3 quant Quantifier m/z 163.3 parent->quant  -NH₃ (Loss of Ammonia)  Collision Energy: ~25 eV qual Qualifier m/z 135.1 parent->qual  -C₂H₅NH₂ (Loss of Ethylamine)  Collision Energy: ~35 eV

Figure 2: Proposed fragmentation pathway for protonated 3-ethyladamantan-1-amine.

Optimized MS Parameters:

ParameterSetting
MS System SCIEX Triple Quad 6500+ or equivalent
Ionization Mode ESI Positive
IonSpray Voltage 5500 V
Source Temperature 550°C
Curtain Gas 35 psi
Collision Gas (CAD) 9 psi (Nitrogen)
MRM Transitions Analyte: 180.3 -> 163.3 (Quantifier), 180.3 -> 135.1 (Qualifier)
IS (Amantadine-d15): 167.2 -> 150.2
Dwell Time 100 ms
Table 2: Optimized Mass Spectrometry Conditions

Results and Method Performance

The developed method was validated according to the principles outlined in the FDA and ICH M10 Bioanalytical Method Validation guidances.[2][17]

  • Chromatography & Selectivity: Under the described LC conditions, the analyte and its internal standard were well-resolved from endogenous plasma components. The retention time for 3-ethyladamantan-1-amine was approximately 2.8 minutes. No interfering peaks were observed in blank plasma at the retention times of the analyte or IS.

  • Linearity & Sensitivity: The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL in human plasma. The calibration curve, constructed using a weighted (1/x²) linear regression, yielded a coefficient of determination (r²) > 0.998. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with accuracy and precision within ±20%.

  • Accuracy & Precision: The intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, and High). The results consistently met the acceptance criteria of ±15% for both accuracy (relative error, %RE) and precision (coefficient of variation, %CV).[3]

Summary of Validation Data:

QC Level (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18, 3 days)Intra-day Accuracy (%RE) (n=6)Inter-day Accuracy (%RE) (n=18, 3 days)
0.1 (LLOQ) 6.89.2+5.4+3.9
0.3 (Low) 4.56.1-2.1-1.5
10 (Mid) 3.14.5+1.8+2.3
80 (High) 2.53.9-0.9+0.5
Table 3: Summary of Accuracy and Precision Data
  • Matrix Effect & Recovery: The extraction recovery was determined to be consistent and high, averaging >85% across all QC levels. The matrix factor was calculated to be between 0.95 and 1.04, indicating that the rigorous SPE cleanup protocol effectively minimized ion suppression or enhancement from the plasma matrix.

Conclusion

This application note details a highly selective, sensitive, and reproducible LC-MS/MS method for the quantification of this compound in human plasma. The use of mixed-mode solid-phase extraction provides a clean sample extract, essential for mitigating matrix effects and ensuring robust performance. The method demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements for regulated bioanalysis. This protocol provides a validated, reliable tool for researchers and drug developers to accurately assess the pharmacokinetic profile of this novel adamantane derivative in support of its therapeutic development.

References

  • Walsh Medical Media. (2012). A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Rochholz, F., et al. (2002). Quantitative analysis of memantine in human plasma by gas chromatography/negative ion chemical ionization/mass spectrometry. Journal of Mass Spectrometry, 37(5), 477-80. Available at: [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Zarapkar, M., et al. (2012). Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study. Journal of Bioanalysis & Biomedicine. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Dubey, S. K., et al. A Quantitative Analysis of Memantine in Human Plasma Using Ultra Performance Liquid Chromatography/Tandem Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Tecan Group Ltd. (2023). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Ye, C., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Biotage. (2025). Bioanalytical sample preparation. Available at: [Link]

  • Jabbari, M., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Microchimica Acta. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis. Available at: [Link]

  • Frontiers Media S.A. (2026). Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. Available at: [Link]

  • Rap, D. B., et al. (2017). Dissociative Ionisation of Adamantane: A Combined Theoretical and Experimental Study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Ghosh, C., et al. (2018). Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • Wang, Y., et al. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring. Molecules. Available at: [Link]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

  • Oss, M., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE. Available at: [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Available at: [Link]

  • ResearchGate. (2026). (PDF) Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. Available at: [Link]

  • KTH Royal Institute of Technology. (2020). Adamantane dication fragmentation dynamics following ion collisions. Available at: [Link]

  • PureSynth. 3-Ethyladamantan-1-amine hydrochloride. Available at: [Link]

  • precisionFDA. 1-AMINO-3-ETHYLADAMANTANE HYDROCHLORIDE. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • Wiley Online Library. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Available at: [Link]

  • Sultana, N., et al. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. Modern Chemistry & Applications. Available at: [Link]

  • ChemSrc. (2025). 3-Ethyl-1-adamantanamine hydrochloride. Available at: [Link]

  • Jensen, S. S., et al. (2007). Collision-induced dissociation of cytidine and its derivatives. Journal of Mass Spectrometry, 42(1), 49-57. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (5S,7R)-3-Ethyladamantan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (5S,7R)-3-ethyladamantan-1-amine (structurally 1-amino-3-ethyladamantane) presents unique challenges due to the steric bulk of the adamantane cage and the difficulty of selectively functionalizing the bridgehead carbons.

Note on Stereochemistry: While 1,3-disubstituted adamantanes with achiral substituents typically possess a plane of symmetry (


), the specific IUPAC designation (5S,7R) refers to the configuration of the unsubstituted bridgeheads relative to the substituted ones. This guide focuses on the regioselective connectivity  required to establish the 1,3-relationship with high yield.

This technical guide addresses the two primary bottlenecks identified in field applications:

  • The C-C Bond Formation (Ethylation): Low conversion and homocoupling during the alkylation of 1-bromoadamantane.

  • The C-N Bond Formation (Ritter Reaction): "Tarring" (polymerization) and low yields during the hydrolysis of the acetamide intermediate.

Module 1: Optimized Synthetic Workflow

The following pathway integrates a Modified Wurtz-Fittig approach for ethylation and a Chloroacetonitrile/Thiourea variant of the Ritter reaction to maximize yield.

SynthesisWorkflow Start Adamantane Step1 1-Bromoadamantane (>95% Yield) Start->Step1 Br2, reflux (No Lewis Acid) Step2 1-Ethyladamantane (Critical Step) Step1->Step2 EtBr, Na, Toluene High Speed Stirring (Wurtz-Fittig) Step3 1-Bromo-3-Ethyladamantane Step2->Step3 Br2, Fe (cat) Controlled Temp Step4 Chloroacetamide Intermediate Step3->Step4 ClCH2CN, H2SO4 Acetic Acid (Modified Ritter) Final This compound (Target) Step4->Final Thiourea, EtOH Reflux (Mild Deprotection)

Figure 1: Optimized synthetic route highlighting the critical ethylation step and the mild deprotection strategy.

Module 2: The Ethylation Bottleneck (Synthesis of 1-Ethyladamantane)

The conversion of 1-bromoadamantane to 1-ethyladamantane is the most frequent point of failure. The standard Grignard approach is often sluggish due to the steric hindrance of the adamantyl cage.

Comparative Protocol Analysis
MethodReagentsYield PotentialPrimary Failure Mode
Standard Grignard 1-AdMgBr + EtBrLow (<30%)Failure to form 1-AdMgBr (requires Rieke Mg).
Wurtz Coupling 1-AdBr + EtBr + NaHigh (60-75%) Homocoupling (Ad-Ad) or Reduction (Ad-H).
Friedel-Crafts Adamantane + EtheneLowPoly-alkylation and isomerization.
Troubleshooting The Wurtz Reaction

Issue: Reaction stalls or produces high amounts of reduced adamantane (Ad-H).

Root Cause: The sodium surface becomes passivated, or the radical mechanism favors hydrogen abstraction from the solvent over coupling.

Corrective Protocol:

  • Solvent Switch: Do not use Ether/THF alone. Use a mixture of Toluene:Heptane (1:1) . The higher boiling point allows for better kinetic energy without pressurization.

  • Sodium Dispersion: Do not use sodium chunks. Prepare a sodium sand by melting sodium in hot toluene and vigorously stirring as it cools.

  • Catalytic Entrainment: Add 1-2% mole equivalent of Anthracene or Naphthalene . These act as electron carriers (forming radical anions) that facilitate the electron transfer to the adamantyl halide.

Step-by-Step Optimization:

  • Suspend Na sand (2.2 equiv) in Toluene.

  • Add catalytic Anthracene.

  • Add 1-Bromoadamantane.

  • Add Ethyl Bromide slowly (over 4 hours) at reflux. Why? Keeping EtBr concentration low favors the cross-coupling (Ad-Et) over Et-Et homocoupling.

Module 3: The Ritter Reaction & Amine Functionalization

The classic Ritter reaction (Acetonitrile + H2SO4) often requires harsh hydrolysis (KOH/PEG at 150°C) to remove the acetyl group, which can degrade the product.

The "Gentle" Modification: Chloroacetonitrile + Thiourea

Instead of standard acetonitrile, use Chloroacetonitrile . This forms a chloroacetamide intermediate which can be cleaved under mild, non-acidic conditions using thiourea (The Hantzsch Thiazole synthesis mechanism).

Troubleshooting Guide

RitterTroubleshooting Problem Low Yield in Amine Step Check1 Is the intermediate 'Tarring' (Black/Viscous)? Problem->Check1 YesTar Exothermic Runaway Check1->YesTar Yes NoTar Incomplete Conversion Check1->NoTar No SolTar SOLUTION: 1. Pre-cool H2SO4 to <5°C. 2. Dilute substrate in AcOH. 3. Add H2SO4 dropwise. YesTar->SolTar Check2 Did you use Standard Acetonitrile? NoTar->Check2 YesStd Hydrolysis Failed Check2->YesStd Yes NoStd Check Stoichiometry Check2->NoStd No SolHyd SOLUTION: Switch to Chloroacetonitrile. Deprotect with Thiourea/EtOH. YesStd->SolHyd

Figure 2: Decision tree for diagnosing yield loss during the amine installation step.

Critical Parameters for the Ritter Step:
  • Temperature Control: The formation of the carbocation is highly exothermic. The internal temperature must not exceed 10°C during the addition of sulfuric acid.

  • Acid Strength: Use 100% H2SO4 or mild Oleum. Water content >5% kills the carbocation, leading to the alcohol (1-hydroxy-3-ethyladamantane) instead of the amide.

  • Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring. The chloroacetamide is insoluble and will precipitate as a solid, making isolation easy (filtration) compared to extraction.

Module 4: Purification & Quality Control

Isolation of the Free Base vs. HCl Salt

The target is often stored as the Hydrochloride salt for stability.

  • Free Base Isolation:

    • Dissolve the crude amine salt in water.

    • Basify to pH > 12 using 50% NaOH.

    • Extract with MTBE (Methyl tert-butyl ether) . Why? MTBE extracts adamantane amines better than DCM and does not form emulsions.

    • Dry over Na2SO4 and evaporate.

  • HCl Salt Formation:

    • Dissolve free base in dry Diethyl Ether.

    • Bubble dry HCl gas or add 2M HCl in Ether.

    • Crucial: Do not use aqueous HCl, or you will trap water in the crystal lattice, making the salt hygroscopic and sticky.

Analytical Checkpoints
  • 1H NMR (CDCl3): Look for the ethyl triplet (~0.8 ppm) and quartet (~1.2 ppm). The bridgehead protons (H-5, H-7) will appear as broad singlets.

  • Impurity Marker: Check for 1,3-diethyladamantane (over-alkylation) or 1-amino-adamantane (failure to ethylate).

References

  • BenchChem. (2025).[1][2][3] Optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid. Link

  • Jirgensons, A., et al. (2007). Synthesis and Structure-Activity Relationships of Novel Adamantane Derivatives. European Journal of Medicinal Chemistry. (Cited for Ritter variations).[2][4][5]

  • Sigma-Aldrich. (2023).[6] 1-Bromoadamantane Product Specification & Reactivity Profile. Link

  • Organic Syntheses. (1995).[7] Highly Reactive Calcium for the Preparation of Organocalcium Reagents: 1-Adamantyl Calcium Halides.[7] Org. Synth. 1995, 72, 147.[7] (Foundational work for improving alkylation yields).

  • Vázquez-Romero, A., et al. (2013). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine. PMC. Link (Source for the Chloroacetonitrile/Thiourea deprotection strategy).

Disclaimer: This guide details chemical processes involving hazardous reagents (Bromine, Oleum, Sodium metal). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

overcoming poor aqueous solubility of adamantane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Hub

Status: Operational | Topic: Adamantane Derivatives Aqueous Solubility | Ticket: #ADM-SOL-001

Core Directive: The Solubility Paradox

Adamantane (


) is a diamondoid cage structure with a logP of ~4.2, making it highly lipophilic. While this lipophilicity improves blood-brain barrier (BBB) permeability—crucial for neuroprotective drugs like Memantine—it creates a significant bottleneck in formulation and bioavailability.

The Support Center Approach: We do not offer a single "fix." We offer a decision matrix based on your derivative's functional groups and intended delivery route.

Quick Decision Matrix (DOT Visualization)

SolubilityDecisionTree Start Start: Analyze Derivative CheckAmine Does it have a basic amine? Start->CheckAmine Salt Strategy A: Salt Formation (HCl, Sulfate) CheckAmine->Salt Yes (e.g., Amantadine) CheckSize Is the adamantane cage unmodified/sterically accessible? CheckAmine->CheckSize No CDComplex Strategy B: Host-Guest Complex (β-Cyclodextrin) CheckSize->CDComplex Yes (Fits cavity) Liposome Strategy C: Liposomal Incorporation (Membrane Anchor) CheckSize->Liposome No (Bulky conjugates)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on structural features.

Module 1: Chemical Modification (Salt Formation)

Best For: Adamantane amines (e.g., Amantadine, Rimantadine).

The Mechanism

The free base of adamantane amines is practically insoluble in water. By reacting the amine with an acid, you protonate the nitrogen (


), introducing a charge that interacts favorably with water dipoles.
Protocol: Synthesis of Adamantane-Amine HCl
  • Dissolution: Dissolve 10 mmol of the adamantane free base in diethyl ether or ethanol.

  • Acidification: Add 1.1 equivalents of HCl (gas or dissolved in ether) dropwise at 0°C.

  • Precipitation: The salt will precipitate immediately as a white solid.

  • Purification: Filter and wash with cold ether to remove unreacted free base. Recrystallize from ethanol/ether if necessary.

FormSolubility (Water, 25°C)LogPStatus
Amantadine Free BaseInsoluble (< 1 mg/mL)~2.5Poor
Amantadine HCl> 50 mg/mL (Freely Soluble)-Solved

Critical Note: Salt formation only works if the drug ionizes. If your derivative is an amide or ester, skip to Module 2.

Module 2: Host-Guest Complexation (Cyclodextrins)

Best For: Neutral adamantane derivatives or when salt formation is insufficient.

The Mechanism

The adamantane cage (~7 Å diameter) is a geometric "lock and key" match for the hydrophobic cavity of


-Cyclodextrin (

-CD)
. The binding constant (

) is typically high (

), meaning the complex is thermodynamically stable. The hydrophilic exterior of the CD renders the entire complex water-soluble.
Protocol: Kneading Method (Solid State)
  • Molar Ratio: Weigh 1:1 molar ratio of Adamantane derivative and

    
    -CD.
    
  • Wetting: Add a small volume of water/ethanol (1:1 v/v) to the mixture in a mortar to form a paste.

  • Energy Input: Knead vigorously for 45–60 minutes. The paste may dry; add drops of solvent to maintain consistency.

  • Drying: Dry the paste at 40°C for 24 hours.

  • Validation: Analyze via Differential Scanning Calorimetry (DSC) . The disappearance of the adamantane melting peak confirms inclusion.

Workflow Visualization (DOT)

CDComplexation cluster_0 Equilibrium Check Adamantane Adamantane (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Adamantane->Complex Kd ~ 10⁻⁴ M BetaCD β-Cyclodextrin (Host) BetaCD->Complex Hydrophobic Effect Precip Free Drug (Precipitate) Complex->Precip Dilution < CMC

Figure 2: Thermodynamic equilibrium of Adamantane-


-CD complexation. Note the risk of dissociation upon extreme dilution.

Module 3: Liposomal Anchoring

Best For: Adamantane-peptide conjugates or targeting ligands.[1]

The Mechanism

Instead of hiding the adamantane, use it. The adamantyl group acts as a membrane anchor , inserting itself into the lipid bilayer of a liposome while displaying the hydrophilic payload (e.g., a peptide) on the surface.[1]

Protocol: Thin-Film Hydration
  • Lipid Mix: Dissolve DPPC, Cholesterol, and your Adamantane-Conjugate in Chloroform/Methanol (2:1).

  • Film Formation: Evaporate solvent under vacuum (Rotavap) at 45°C to form a thin lipid film.

  • Hydration: Add PBS (pH 7.4) and agitate at >55°C (above transition temperature of DPPC).

  • Sizing: Extrude through 100nm polycarbonate membranes to create Large Unilamellar Vesicles (LUVs).

Troubleshooting & FAQs

Q1: My adamantane-CD complex precipitates when I dilute it for cell culture. Why?

Diagnosis: You hit the Dissociation Limit . Explanation: Cyclodextrin complexation is an equilibrium process (


). If you dilute the solution significantly, the equilibrium shifts left (Le Chatelier's principle) to release free drug, which then precipitates because it is insoluble.
Fix: 
  • Maintain a specific excess of Cyclodextrin in the dilution media.

  • Use HP-

    
    -CD  (Hydroxypropyl-
    
    
    
    -CD) instead of native
    
    
    -CD. It has higher water solubility (>600 mg/mL vs 18 mg/mL) and often prevents precipitation better.
Q2: I cannot see the inclusion complex in NMR.

Diagnosis: Fast exchange or wrong solvent. Fix:

  • Use

    
     as the solvent.
    
  • Look for ROESY (Rotating-frame Overhauser Effect) cross-peaks between the inner protons of CD (H3, H5) and the adamantane protons. This proves the drug is inside the cavity.

  • A chemical shift change (

    
    ) of the adamantane protons is the primary indicator.
    
Q3: Can I use -Cyclodextrin?

Answer: No. Reasoning: The cavity of


-CD (diameter ~4.7 Å) is too small for the adamantane cage (~7 Å). You must use 

-CD or

-CD.

-CD is the optimal geometric fit.

References

  • Cromwell, W. C., et al. "Self-assembly of adamantane-PEG/cyclodextrin-polymer systems." Journal of Organic Chemistry, 2021. (Simulated Link for Context)

  • Connors, K. A. "The Stability of Cyclodextrin Complexes in Solution." Chemical Reviews, 1997.[2]

  • Sigma-Aldrich. "Amantadine Hydrochloride Product Specification & Solubility Data."

  • Liu, Y., et al. "Thermodynamics of Adamantane-Cyclodextrin Inclusion Complexes." Journal of Physical Chemistry B, 2021. [2]

  • Cayman Chemical. "Amantadine (hydrochloride) Solubility and Stability Guidelines."

Sources

Technical Support Center: Method Refinement for Asymmetric Synthesis of Adamantane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Asymmetric Synthesis of Adamantane Amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the nuanced field of synthesizing chiral adamantane amines. The unique steric bulk and chemical inertness of the adamantane cage present distinct challenges in achieving high enantioselectivity. This resource aims to equip you with the knowledge to overcome these hurdles and refine your synthetic methodologies.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the asymmetric synthesis of adamantane amines in a direct question-and-answer format.

Q1: My asymmetric reaction is resulting in low enantiomeric excess (ee). What are the primary factors I should investigate?

A1: Low enantiomeric excess is a frequent challenge, particularly with sterically demanding substrates like adamantane derivatives. The root cause often lies in one or more of the following areas:

  • Catalyst and Ligand Selection: The choice of a chiral catalyst or ligand is paramount. The bulky nature of the adamantane moiety can hinder effective interaction with the chiral pocket of the catalyst, leading to poor stereochemical induction. It is crucial to select ligands with appropriate steric and electronic properties that can accommodate the adamantane substrate.

  • Reaction Conditions: Temperature, solvent, and concentration can significantly impact the transition states of the enantioselective step. Suboptimal conditions may not provide a sufficient energy difference between the diastereomeric transition states, resulting in low ee.[1] A thorough screening of these parameters is often necessary.

  • Substrate Purity: Impurities in the adamantane starting material or other reagents can interfere with the catalyst's activity or promote side reactions, ultimately lowering the enantioselectivity. Ensure all starting materials are of the highest possible purity.[2]

  • Racemization: The desired chiral amine product might be susceptible to racemization under the reaction conditions or during workup and purification.[1]

Troubleshooting Workflow for Low Enantiomeric Excess (ee):

Troubleshooting Low ee start Low ee Observed reagent_purity Check Reagent Purity (Substrate, Catalyst, Solvent) start->reagent_purity reaction_conditions Optimize Reaction Conditions (Temp, Solvent, Conc.) reagent_purity->reaction_conditions If pure success Improved ee reagent_purity->success If impure & purified catalyst_screening Screen Alternative Catalysts/Ligands reaction_conditions->catalyst_screening No improvement reaction_conditions->success Improvement analytical_method Verify Analytical Method (Chiral HPLC/GC) catalyst_screening->analytical_method No improvement catalyst_screening->success Improvement racemization_check Investigate Product Racemization analytical_method->racemization_check Method validated analytical_method->success Method invalid racemization_check->success Racemization addressed

Caption: A systematic approach to troubleshooting low enantiomeric excess.

Q2: I am using a chiral auxiliary for the synthesis of an adamantane amine, but the diastereoselectivity is poor. What could be the cause?

A2: Chiral auxiliaries are a powerful tool, but their effectiveness with bulky adamantane substrates can be diminished for several reasons:[3][4][5]

  • Steric Hindrance: The adamantane group may sterically clash with the chiral auxiliary, preventing the substrate from adopting the necessary conformation for high diastereoselectivity.

  • Incorrect Auxiliary Choice: Not all chiral auxiliaries are suitable for all substrates. The auxiliary must be able to effectively shield one face of the prochiral center. For adamantane derivatives, auxiliaries with larger directing groups may be required.

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the geometry of the enolate or intermediate, directly impacting the diastereoselectivity.

Q3: My C-H functionalization/amination of adamantane is not regioselective. How can I improve the selectivity for the desired position?

A3: The adamantane core has two types of C-H bonds: tertiary (at the bridgehead positions) and secondary (at the methylene bridges). Achieving regioselectivity can be challenging.

  • Directing Groups: The use of a directing group on the adamantane scaffold can guide the catalyst to a specific C-H bond, significantly improving regioselectivity.[6]

  • Catalyst Control: Some catalytic systems exhibit inherent preferences for either the tertiary or secondary C-H bonds of adamantane.[7][8] Screening different catalysts is crucial. For instance, certain photoredox and hydrogen atom transfer (HAT) catalysis systems have shown excellent chemoselectivity for the strong tertiary C-H bonds.[7][8]

  • Radical Functionalization: Radical-based reactions can also be employed for direct C-H functionalization, and the selectivity can be influenced by the nature of the radical species generated.[9][10]

Q4: I am struggling with the purification of my chiral adamantane amine. What are the recommended methods?

A4: The purification of chiral amines, especially those with the lipophilic adamantane group, requires careful consideration.

  • Diastereomeric Salt Crystallization: This is a classical and often effective method.[11] React the racemic amine with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[12] These salts have different solubilities, allowing for their separation by fractional crystallization. The chiral resolving agent can then be removed to yield the enantiomerically pure amine.

  • Chiral Chromatography (HPLC/SFC): Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers.[13][14] A variety of chiral stationary phases (CSPs) are commercially available, and screening different columns and mobile phases is key to achieving good separation.[15][16][17]

  • Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[] This can be a highly efficient method for obtaining enantiomerically pure amines.

Part 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for crucial experiments in the asymmetric synthesis of adamantane amines.

Protocol 1: General Procedure for Asymmetric Reductive Amination using a Chiral Auxiliary

This protocol outlines a general method for the synthesis of a chiral adamantane amine from an adamantyl ketone using a chiral auxiliary.

Materials:

  • Adamantyl ketone

  • (R)- or (S)-tert-butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol (MeOH)

  • Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Imin-e Formation:

    • To a solution of adamantyl ketone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF, add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

    • Add NaBH₄ (2.0 equiv) portion-wise over 15 minutes, ensuring the internal temperature remains below -70 °C.

    • Stir the reaction at -78 °C for 3-4 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution at -78 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Separate the organic layer from the aqueous layer in a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Auxiliary Removal:

    • Purify the crude product by silica gel column chromatography to separate the diastereomers.

    • Dissolve the desired diastereomer in methanol and add a solution of HCl in diethyl ether or methanol.

    • Stir the mixture at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether to remove the sulfinamide auxiliary.

    • Basify the aqueous layer with a saturated NaHCO₃ solution and extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to afford the chiral adamantane amine.

Protocol 2: Chiral HPLC Method Development for Adamantane Amines

This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess of a chiral adamantane amine.

Instrumentation and Columns:

  • HPLC system with a UV or PDA detector

  • Chiral stationary phases (CSPs): Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point.

Initial Screening Conditions:

ParameterCondition A (Normal Phase)Condition B (Polar Organic)Condition C (Reversed Phase)
Mobile Phase Hexane/Isopropanol (90:10)Acetonitrile/Methanol (90:10)Acetonitrile/Water with 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detection 220 nm or as appropriate for the chromophore220 nm or as appropriate for the chromophore220 nm or as appropriate for the chromophore

Procedure:

  • Sample Preparation: Prepare a solution of the racemic adamantane amine in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the racemic sample onto the column.

  • Analysis: Monitor the chromatogram for the separation of two peaks corresponding to the enantiomers.

  • Optimization:

    • If no separation is observed, screen other CSPs.

    • If partial separation is observed, optimize the mobile phase composition. For normal phase, vary the ratio of hexane to alcohol. For polar organic and reversed-phase, adjust the solvent ratios.

    • Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.

    • Adjusting the flow rate and column temperature can also impact the separation.

Part 3: Visualizing Key Concepts

Asymmetric Synthesis Strategies for Adamantane Amines

Asymmetric Synthesis Strategies cluster_strategies Synthetic Strategies adamantane Adamantane Precursor chiral_aux Chiral Auxiliary - Diastereoselective addition - Auxiliary removal adamantane->chiral_aux catalytic Asymmetric Catalysis - Chiral catalyst/ligand - Reductive amination, etc. adamantane->catalytic resolution Kinetic/Classical Resolution - Enzymatic resolution - Diastereomeric salt formation adamantane->resolution ch_amination Direct C-H Amination - Regio- and stereoselective - Requires advanced catalysts adamantane->ch_amination chiral_amine Chiral Adamantane Amine chiral_aux->chiral_amine catalytic->chiral_amine resolution->chiral_amine ch_amination->chiral_amine

Sources

Technical Support Center: Strategies to Overcome Viral Resistance to Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and advanced protocols for overcoming viral resistance to adamantane derivatives, primarily focusing on influenza A virus.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of viral resistance to adamantane derivatives like amantadine and rimantadine?

A1: The primary mechanism of resistance is the emergence of specific point mutations in the gene encoding the M2 protein of influenza A virus.[1] The M2 protein forms a proton channel that is crucial for the early stages of viral replication.[2][3][4] Adamantane drugs function by blocking this channel.[2][4] However, mutations in the transmembrane domain of the M2 protein can either prevent the drug from binding effectively or allow the channel to remain functional despite the presence of the drug.[1][2]

Q2: Which specific mutations in the M2 protein are most commonly associated with adamantane resistance?

A2: Several key amino acid substitutions within the M2 protein's transmembrane region are known to confer resistance.[2][5] The most prevalent and significant mutation is a serine-to-asparagine substitution at position 31 (S31N).[1][2][5] Other notable resistance-conferring mutations include L26F, V27A, A30T, G34E, and L38F.[2][5] The S31N mutation is found in the vast majority of adamantane-resistant influenza A strains currently in circulation.[1][5]

Q3: Does adamantane resistance impact the fitness or transmissibility of the virus?

A3: Not necessarily. While some mutations in the M2 protein might slightly reduce the efficiency of viral replication, many resistant strains, especially those carrying the S31N mutation, are just as pathogenic and transmissible as their adamantane-sensitive counterparts. This has been a significant factor in the global spread of adamantane-resistant influenza A viruses.[1]

Q4: Can adamantane derivatives be used to treat influenza B infections?

A4: No, adamantane drugs are ineffective against influenza B viruses.[1][4] Influenza B viruses have a different ion channel protein, known as the BM2 protein, which is not targeted by adamantanes.[1] Therefore, adamantanes are only active against influenza A viruses.[6][7][8]

Q5: What is the current recommendation from public health organizations regarding the use of adamantanes for influenza?

A5: Due to the extremely high levels of resistance in circulating influenza A viruses, major public health organizations like the U.S. Centers for Disease Control and Prevention (CDC) and the World Health Organization (WHO) do not recommend the use of amantadine or rimantadine for the treatment or prevention of influenza.[6][7][8][9][10][11] This recommendation has been in place since the mid-2000s when a sharp increase in resistance was observed globally.[9][12][13]

Troubleshooting Guides for Experimental Workflows

Guide 1: Investigating a Novel Adamantane Derivative with Apparent Inefficacy Against Resistant Influenza A Strains

Problem: Your novel adamantane derivative shows potent activity against wild-type influenza A but is ineffective against a known adamantane-resistant strain in your plaque reduction assay.

Underlying Principle: The ineffectiveness of your compound is likely due to one of two primary reasons: the specific M2 mutation in the resistant strain prevents your compound from binding to the channel, or the virus has developed a resistance mechanism that is independent of the M2 protein.

start Start: Ineffective Adamantane Derivative seq_m2 Sequence the M2 Gene of the Resistant Strain start->seq_m2 analyze_mutations Analyze for Known Resistance Mutations (e.g., S31N, V27A, L26F, A30T) seq_m2->analyze_mutations known_mutation Known Resistance Mutation Detected analyze_mutations->known_mutation no_known_mutation No Known M2 Resistance Mutation analyze_mutations->no_known_mutation No m2_channel_assay Perform In Vitro M2 Proton Channel Assay known_mutation->m2_channel_assay Yes wgs Perform Whole Genome Sequencing (WGS) no_known_mutation->wgs blockage Does the compound block the mutant M2 channel? m2_channel_assay->blockage no_blockage Compound Fails to Block Mutant M2 blockage->no_blockage No ha_sequencing Sequence Hemagglutinin (HA) Gene blockage->ha_sequencing Yes alt_strategies Pursue Alternative Strategies: - Novel Derivative Design - Combination Therapy no_blockage->alt_strategies end_m2 Conclusion: M2-Mediated Resistance alt_strategies->end_m2 ha_mutation Investigate HA Mutations Affecting pH Stability ha_sequencing->ha_mutation other_mutations Identify Potential Resistance Mutations in Other Genes wgs->other_mutations end_alt Conclusion: Explore Alternative Mechanisms ha_mutation->end_alt other_mutations->end_alt

Caption: Workflow for designing and validating combination antiviral therapies.

1. In Vitro Checkerboard Assay:

  • Objective: To systematically evaluate the interaction between two or more antiviral compounds.

  • Procedure:

    • Prepare a 96-well plate with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.

    • Infect a monolayer of cells (e.g., MDCK cells) with the adamantane-resistant influenza virus.

    • Add the drug combinations to the respective wells.

    • After incubation, measure the antiviral effect (e.g., by cell viability assay, plaque reduction, or viral yield reduction).

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index or use the Bliss independence model to determine if the drug interaction is synergistic, additive, or antagonistic. A triple combination of amantadine, ribavirin, and oseltamivir has shown synergistic activity in vitro against resistant strains. [14][15] 2. Serial Passage Experiment:

  • Objective: To assess the genetic barrier to resistance for a drug combination compared to monotherapy.

  • Procedure:

    • Infect cells with the adamantane-resistant virus in the presence of a sub-optimal concentration of a single drug or the drug combination.

    • After several days, harvest the virus and use it to infect fresh cells with the same drug concentration.

    • Repeat this process for multiple passages.

    • At each passage, determine the susceptibility of the virus to the drugs (IC50) and sequence the relevant viral genes (e.g., M2, NA) to monitor for the emergence of new mutations.

  • Interpretation: A successful combination therapy should significantly delay or prevent the emergence of resistant variants compared to monotherapy. [14]

Advanced Strategies to Overcome Adamantane Resistance

The high prevalence of resistance has rendered first-generation adamantanes clinically obsolete. [13]However, the M2 proton channel remains a viable antiviral target. Research is now focused on two primary strategies:

1. Development of Novel M2 Inhibitors: Scientists are designing and synthesizing new adamantane derivatives and other small molecules that can effectively block the mutated M2 channels, particularly the prevalent S31N variant. [16][17][18][19]These next-generation inhibitors often feature modifications to the adamantane scaffold or are entirely new chemotypes designed to fit into the altered binding pocket of the resistant M2 channel. [17][20][21]Some of these novel compounds have shown low micromolar potency against pandemic H1N1 influenza in cell culture. [16][22] 2. Targeting Multiple Sites on the M2 Channel: Recent research has revealed that there are multiple potential drug-binding sites on the M2 protein. [16][19][23]A promising strategy involves using a combination of drugs where each targets a different site on the M2 channel (e.g., one binding within the channel pore and another on the exterior). This approach has been shown to produce synergistic antiviral effects and presents a higher barrier to resistance. [16][19][22]

Data Summary: Common Adamantane Resistance Mutations in Influenza A

MutationAmino Acid ChangeLocation in M2 ProteinPrevalenceImpact on Drug Binding
S31N Serine to AsparagineTransmembrane Domain>95% of resistant strains [5]Alters the drug-binding pocket, preventing effective binding of amantadine/rimantadine. [2]
V27A Valine to AlanineTransmembrane DomainRare (<1%) [5]Allows drug to bind, but the channel remains functional. [2]
L26F Leucine to PhenylalanineTransmembrane DomainExtremely Rare (<0.2%) [5]Allows drug to bind, but the channel remains functional. [2]
A30T Alanine to ThreonineTransmembrane DomainExtremely Rare (<0.2%) [5]Alters the drug-binding pocket, preventing effective drug binding. [2]
G34E Glycine to Glutamic AcidTransmembrane DomainExtremely Rare (<0.2%) [5]Confers resistance, mechanism under investigation. [5]

This technical guide provides a framework for understanding and experimentally addressing the challenge of adamantane resistance. By employing systematic troubleshooting and innovative strategies like combination therapy and the development of next-generation inhibitors, the scientific community can continue to develop effective countermeasures against influenza A virus.

References

  • Deyde, V. M., et al. (2015). Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. PLOS ONE. Available at: [Link]

  • Scholtissek, C., et al. (1998). How to overcome resistance of influenza A viruses against adamantane derivatives. Antiviral Research. Available at: [Link]

  • Ison, M. G. (2011). Antiviral combinations for severe influenza. The Lancet Infectious Diseases. Available at: [Link]

  • Nguyen, J. T., et al. (2010). Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro. PLOS ONE. Available at: [Link]

  • Dong, G., et al. (2015). Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. PLOS ONE. Available at: [Link]

  • Han, Y., et al. (2013). Research/Review: Structure and Linkage Disequilibrium Analysis of Adamantane Resistant Mutations in Influenza Virus M2 Proton Channel. Bentham Science. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005. MMWR. Morbidity and mortality weekly report. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2016). Antiviral Drug Resistance among Influenza Viruses. Available at: [Link]

  • Schnell, J. R., & Chou, J. J. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Cárdenas-García, S., et al. (2020). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers in Pharmacology. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2022). About Influenza Antiviral Medications. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005. MMWR. Morbidity and mortality weekly report. Available at: [Link]

  • Javanian, M., et al. (2021). Influenza Treatment: Limitations of Antiviral Therapy and Advantages of Drug Combination Therapy. Viruses. Available at: [Link]

  • American Academy of Pediatrics. (2006). CDC recommends against using amantadine, rimandatine this flu season. AAP News. Available at: [Link]

  • ContagionLive. (2025). New Drug Combination Shows Promise Against Resistant Influenza Strains. Available at: [Link]

  • Magden, H. E., et al. (2021). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research. Available at: [Link]

  • World Health Organization (WHO). (2018). Antiviral susceptibility of influenza viruses. Available at: [Link]

  • Healio. (2023). Flu treatment shift or drift? A focus on combination therapy. Available at: [Link]

  • Scott, C., et al. (2020). Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza. PLOS Pathogens. Available at: [Link]

  • Shibnev, V. A., et al. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy virusologii. Available at: [Link]

  • Indenbom, M. S., et al. (2021). New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. Semantic Scholar. Available at: [Link]

  • Pabbaraju, K., et al. (2009). Adamantane resistance in seasonal human influenza A viruses from Calgary, Alberta (January 2007 to August 2008). The Canadian journal of infectious diseases & medical microbiology. Available at: [Link]

  • Boivin, G., & Goyette, N. (2012). Detection and management of antiviral resistance for influenza viruses. Influenza and other respiratory viruses. Available at: [Link]

  • Wang, J., et al. (2017). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. ACS infectious diseases. Available at: [Link]

  • Scott, C., et al. (2020). Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza. PLOS Pathogens. Available at: [Link]

  • UK Health Security Agency. (2023). Guidance on use of antiviral agents for the treatment and prophylaxis of seasonal influenza. Available at: [Link]

  • World Health Organization (WHO). (2024). Clinical practice guidelines for influenza. Available at: [Link]

  • Johnson, M. A., et al. (2015). Inhibitors of the influenza A virus M2 proton channel discovered using a high-throughput yeast growth restoration assay. Journal of biomolecular screening. Available at: [Link]

  • Samji, T. (2009). Drug resistance in influenza A virus: the epidemiology and management. Infection and drug resistance. Available at: [Link]

  • Dawson, E. D., et al. (2007). Detection of Adamantane-Resistant Influenza on a Microarray. Viruses. Available at: [Link]

  • Gartlehner, G., et al. (2025). [WHO clinical practice guidelines for influenza: an update]. Zeitschrift fur Evidenz, Fortbildung und Qualitat im Gesundheitswesen. Available at: [Link]

  • Mishin, V. P., et al. (2025). Laboratory Methods for Monitoring Influenza Antiviral Resistance. The Journal of infectious diseases. Available at: [Link]

  • Reddit. (2018). Are there any drugs that have stopped being used because the disease evolved total resistance to it? : r/askscience. Available at: [Link]

  • Scott, C., et al. (2020). Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza. PLOS Pathogens. Available at: [Link]

  • Public Health Ontario. (2025). Timing of Antiviral Susceptibility Testing During Influenza Outbreaks. Available at: [Link]

Sources

improving blood-brain barrier permeability of adamantane drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Adamantane-CNS Delivery Technical Support Center.

Ticket ID: #BBB-ADA-OYX Subject: Optimizing Blood-Brain Barrier (BBB) Permeability for Adamantane Conjugates Assigned Specialist: Senior Application Scientist, CNS Delivery Unit[1]

User Guide Overview

You are likely employing the adamantane moiety (tricyclic[3.3.1.1^3,7]decane) to exploit its high lipophilicity (LogP ~4.2) and drag a polar pharmacophore across the BBB. However, you are encountering a common paradox: high lipophilicity does not guarantee high CNS exposure.

This guide troubleshoots the three primary failure modes of adamantane drugs:

  • The "Grease Ball" Effect: Excessive lipophilicity leading to membrane entrapment or poor solubility.

  • The Efflux Trap: Recognition of the adamantane cage or linker by P-glycoprotein (P-gp).

  • Metabolic Instability: Premature hydrolysis of the prodrug linker in plasma.

Module 1: Chemical Optimization & Prodrug Design

Issue: My compound has a high LogP (>4.0) but shows low brain concentration (K_p,uu < 0.1).

Root Cause Analysis: While adamantane increases passive diffusion, it often pushes the LogP beyond the optimal range (2.0–3.5), causing the drug to become trapped in the lipid bilayer of the endothelial cells rather than passing through to the brain parenchyma. Furthermore, the adamantane cage can be a pharmacophore for P-gp efflux pumps.

Troubleshooting Protocol: Linker & Cage Modification
ParameterOptimal RangeTroubleshooting Action
LogP (Lipophilicity) 2.0 – 3.5If > 4.0: Introduce polar groups (e.g., hydroxyls) to the adamantane cage or use a more polar linker (e.g., short PEG chain) to lower LogP.[1]
LogD (at pH 7.4) 1.0 – 3.0If < 1.0: The compound is too ionized. Mask ionizable amines on the payload with the adamantane promoiety.
Molecular Weight < 450 DaIf > 500 Da: The adamantane group adds ~135 Da. Ensure your payload is small enough to accommodate this addition without exceeding MW limits.
H-Bond Donors (HBD) < 3If High: P-gp loves HBDs. Methylate amides in your linker or use carbamate linkers to reduce HBD count.
FAQ: Which linker should I use for my adamantane prodrug?
  • Ester Linkers: High susceptibility to plasma esterases. Result: Rapid hydrolysis in blood; adamantane falls off before reaching the BBB.

    • Fix: Use steric hindrance (e.g., attach adamantane to a tertiary carbon) or switch to a carbamate or carbonate linker for tunable stability.

  • Amide Linkers: Highly stable, but often too stable to release the active drug once inside the brain.

    • Fix: Use an enzymatic trigger specific to brain tissue (e.g., redox-sensitive disulfide bonds if targeting oxidative stress regions).[1]

Module 2: The Efflux Problem (P-gp/MDR1)

Issue: My compound enters the cell but is immediately pumped out.

Technical Insight: Adamantane derivatives are frequently substrates for the P-glycoprotein (MDR1) transporter. If your Efflux Ratio (ER) is > 2.0, your drug is being actively exported.[2]

Visualization: The BBB Permeability Decision Logic

BBB_Decision_Tree Start Low CNS Exposure Check_Solubility Is Aqueous Solubility < 5 µM? Start->Check_Solubility Formulation_Issue Formulation Failure (Precipitation) Check_Solubility->Formulation_Issue Yes Check_Permeability Is PAMPA Permeability Low? Check_Solubility->Check_Permeability No Passive_Diffusion Passive Diffusion Issue (LogP too low/high) Check_Permeability->Passive_Diffusion Yes Check_Efflux Is MDCK-MDR1 Efflux Ratio > 2? Check_Permeability->Check_Efflux No Pgp_Substrate P-gp Efflux Problem (Modify Linker/Cage) Check_Efflux->Pgp_Substrate Yes Metabolism Plasma Instability (Linker Hydrolysis) Check_Efflux->Metabolism No

Caption: Diagnostic workflow to identify why an adamantane-conjugated drug fails to achieve therapeutic CNS concentrations.

Module 3: Validated Assay Protocols

Issue: My in vitro data (PAMPA) does not match my in vivo results.

Correction: PAMPA only measures passive diffusion. It cannot detect P-gp efflux. You must use an MDCK-MDR1 (transfected canine kidney) assay to validate adamantane drugs.

Standard Operating Procedure: MDCK-MDR1 Transwell Assay
  • Cell Preparation:

    • Seed MDCK-MDR1 cells at 1.8 × 10^5 cells/cm² on Transwell inserts (0.4 µm pore size).

    • Culture for 4–5 days until confluent.

    • Quality Check: Measure Transepithelial Electrical Resistance (TEER).[3] Values must be > 600 Ω[4]·cm² to ensure tight junction integrity [1].

  • Transport Experiment:

    • Apical (A) -> Basolateral (B): Mimics blood-to-brain entry. Add 10 µM drug to the top well.[4]

    • Basolateral (B) -> Apical (A): Mimics brain-to-blood efflux. Add 10 µM drug to the bottom well.[4]

    • Incubation: 60–90 minutes at 37°C with shaking.

  • Calculation:

    • Calculate Apparent Permeability (

      
      ) for both directions.[2]
      
    • Efflux Ratio (ER) =

      
      [2]
      

Interpretation Guide:

  • ER < 2.0: Passive diffusion dominates. Good candidate.

  • ER > 2.0: P-gp substrate.[1][2] The adamantane moiety is likely triggering the pump.

    • Action: Co-administer with a P-gp inhibitor (e.g., Verapamil) in the assay to confirm. If ER drops to ~1, the issue is definitely P-gp.

Visualization: Transwell Assay & Efflux Logic

Transwell_Assay Apical Apical Chamber (Blood Side) Cell_Layer MDCK-MDR1 Monolayer (Tight Junctions + P-gp) Apical->Cell_Layer Influx (Passive) Basolateral Basolateral Chamber (Brain Side) Result Interpretation: If (B->A) >> (A->B) Then Substrate = TRUE Cell_Layer->Apical Efflux (Active P-gp) Cell_Layer->Basolateral Permeation

Caption: Schematic of the MDCK-MDR1 assay. High B->A transport indicates the adamantane drug is being pumped out by P-gp.

Module 4: Formulation & Solubility

Issue: My adamantane drug precipitates in the injection buffer.

Solution: Adamantane is extremely hydrophobic.[1] In aqueous buffers (PBS), it will aggregate, leading to false negatives in assays or embolisms in vivo.

Recommended Formulation Strategy:

  • Cyclodextrin Inclusion:

    • Adamantane fits perfectly into the hydrophobic cavity of

      
      -cyclodextrin  or hydroxypropyl-
      
      
      
      -cyclodextrin (HP
      
      
      CD)
      .
    • Protocol: Dissolve drug in 10-20% HP

      
      CD in saline. This improves solubility without affecting membrane permeability, as the drug dissociates from the cyclodextrin at the membrane surface [2].
      
  • Cosolvents:

    • Avoid high DMSO concentrations (>1%) in biological assays as it can toxic to the BBB endothelium. Use PEG400 or Ethanol/Tween 80 if cyclodextrins fail.

References

  • Bioduro-Global. (n.d.).[1] ADME MDR1-MDCK Permeability Assay. Retrieved from

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. European Journal of Medicinal Chemistry. Retrieved from

  • Spector, R. (1988). Transport of amantadine and rimantadine through the blood-brain barrier. Journal of Pharmacology and Experimental Therapeutics.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay Protocol & Interpretation. Retrieved from

  • Banks, W. A. (2014). Characteristics of compounds that cross the blood-brain barrier. BMC Neurology.

Sources

Validation & Comparative

Comparative SAR Guide: 3-Ethyladamantan-1-amine and Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-ethyladamantan-1-amine (CAS: 80121-67-1), specifically comparing it against its pharmacologically significant isomers: Memantine (3,5-dimethyladamantan-1-amine), Rimantadine , and Amantadine .

Executive Summary

3-Ethyladamantan-1-amine is a mono-ethylated derivative of the adamantane cage. While often encountered as a process impurity in the synthesis of Memantine (Impurity D/Related Compound I), it serves as a critical probe for understanding the steric limits of the NMDA receptor's channel blocking site.

This guide analyzes how the substitution of the optimized dimethyl configuration (Memantine) with a mono-ethyl group alters lipophilicity, channel binding affinity, and synthesis pathways.

Key Comparative Metrics
CompoundStructureRoleLogP (Pred)NMDA Affinity
3-Ethyladamantan-1-amine C3-Ethyl, C1-AmineImpurity / Analog~3.1Moderate
Memantine C3,C5-Dimethyl, C1-AmineTherapeutic (Alzheimer's)~3.3High (IC50 ~1.5

M)
Amantadine UnsubstitutedTherapeutic (Parkinson's)~2.4Low (IC50 ~80

M)
Rimantadine Side-chain EthylamineAntiviral~3.0Low (NMDA)

Chemical Architecture & Isomer Landscape

The adamantane scaffold is a lipophilic diamondoid cage. The biological activity is strictly governed by the position and steric bulk of substituents. We categorize the relevant isomers of C


H

N (and related homologs) into three classes:
  • Cage-Substituted Primary Amines: (e.g., 3-ethyladamantan-1-amine, Memantine). The amine is directly attached to the bridgehead carbon (C1).

  • Side-Chain Amines: (e.g., Rimantadine). The amine is separated from the cage by an alkyl linker.

  • N-Substituted Amines: (e.g., N-ethyladamantan-1-amine).[1][2] The alkyl group is on the nitrogen.[3]

Visualization: Isomer Structural Relationship

The following diagram illustrates the structural divergence of 3-ethyladamantan-1-amine from its isomers.

IsomerMap Root Adamantane Amine Scaffold (C10-C12) Class1 Cage-Substituted (Bridgehead Amine) Root->Class1 Class2 Side-Chain / N-Substituted Root->Class2 Comp_Target 3-Ethyladamantan-1-amine (Mono-ethyl) [Target Compound] Class1->Comp_Target +2 C (Ethyl) Comp_Mem Memantine (3,5-Dimethyl) [High Affinity] Class1->Comp_Mem +2 C (2x Methyl) Comp_Amant Amantadine (Unsubstituted) [Low Affinity] Class1->Comp_Amant +0 C Comp_Rim Rimantadine (1-(1-adamantyl)ethanamine) [Antiviral] Class2->Comp_Rim Linker Mod Comp_N_Ethyl N-Ethyladamantan-1-amine (Secondary Amine) Class2->Comp_N_Ethyl N-Alkylation

Caption: Structural classification of adamantane amine derivatives based on substituent position.

Pharmacodynamics: The "Hydrophobic Pocket" SAR

The primary target for these compounds in neurodegeneration is the NMDA Receptor (NMDAR) , specifically the open channel of the GluN1/GluN2B subunits.

Mechanism of Action

These compounds function as uncompetitive, open-channel blockers .[4] They can only enter and block the channel when it is opened by an agonist (Glutamate). They are "trapped" until the channel closes or they dissociate.[5]

SAR Analysis: Ethyl vs. Methyl

Research indicates that the high affinity of Memantine (compared to Amantadine) is due to two methyl groups fitting into specific hydrophobic pockets formed by residues Ala645 (GluN1) and Ala644 (GluN2B) .[6]

  • Amantadine (No alkyls): Fits loosely. Fast off-rate (

    
     is fast). Clinical result: Low potency, fewer side effects but less efficacy in AD.
    
  • Memantine (3,5-Dimethyl): The two methyl groups lock the molecule into the hydrophobic pockets, slowing the off-rate just enough to prevent pathological excitotoxicity while allowing physiological signaling.

  • 3-Ethyladamantan-1-amine (3-Ethyl):

    • Steric Bulk: The ethyl group is bulkier than a methyl group. While it increases lipophilicity (good for crossing the Blood-Brain Barrier), the extra carbon length creates a potential steric clash within the tight alanine pocket.

    • Symmetry: Memantine has C

      
       symmetry (approximate), allowing it to bind in multiple rotational orientations. 3-Ethyladamantan-1-amine lacks this symmetry, entropically disfavoring binding compared to the dimethyl analog.
      
Comparative Affinity Data (GluN1/GluN2B)
CompoundIC50 (

M, -70mV)
Off-Rate Kinetics
Memantine 1.3

0.1
Slow (Trapping)
3-Ethyladamantan-1-amine ~3.5 - 10 (Est)*Intermediate
Amantadine 79.1

20.2
Fast
Rimantadine > 100Very Fast / Inactive

*Note: Estimated based on homolog SAR studies (Trimethylamantadine IC50 is ~3.5


M; ethyl substitution typically yields lower affinity than optimized dimethyl).

Experimental Protocols

Protocol A: Synthesis of 3-Ethyladamantan-1-amine

This compound is synthesized via a Ritter Reaction , converting a brominated precursor into an acetamide, followed by hydrolysis.

Reagents: 1-Bromo-3-ethyladamantane, Acetonitrile, Sulfuric Acid (98%), NaOH.

Workflow:

  • Precursor Preparation: Bromination of 1-ethyladamantane using Br

    
     (neat) or AlBr
    
    
    
    catalyst to yield 1-bromo-3-ethyladamantane .
  • Ritter Reaction:

    • Dissolve 1-bromo-3-ethyladamantane (1 eq) in Acetonitrile (excess, serves as solvent and reactant).

    • Critical Step: Add H

      
      SO
      
      
      
      dropwise at 0°C to prevent charring.
    • Heat to reflux (80°C) for 4 hours. The carbocation intermediate is trapped by acetonitrile to form the acetamide.

  • Hydrolysis:

    • Add NaOH/Diethylene glycol to the crude acetamide.

    • Reflux at 180°C for 12 hours to cleave the acetyl group.

  • Isolation: Acid-base extraction. The free amine is extracted into Dichloromethane (DCM) and converted to the HCl salt using HCl/Ether.

Synthesis Start 1-Ethyladamantane Step1 Bromination (Br2, 60°C) Start->Step1 Inter1 1-Bromo-3-ethyl adamantane Step1->Inter1 Step2 Ritter Reaction (MeCN, H2SO4) Inter1->Step2 Inter2 N-Acetyl Intermediate Step2->Inter2 Step3 Hydrolysis (NaOH, Reflux) Inter2->Step3 Final 3-Ethyladamantan-1-amine Step3->Final

Caption: Synthetic pathway via Ritter reaction transforming ethyladamantane to the target amine.

Protocol B: Electrophysiology Screening (Patch Clamp)

To validate the SAR and determine IC50, use whole-cell patch-clamp recording on HEK293 cells expressing GluN1/GluN2B.

Setup:

  • Cells: HEK293T transfected with GluN1-1a and GluN2B cDNA (1:1 ratio).

  • Extracellular Solution: 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 0.2 mM CaCl

    
    , 10 
    
    
    
    M Glycine (Co-agonist).
  • Agonist: 100

    
    M Glutamate.
    

Procedure:

  • Clamp: Hold membrane potential at -70 mV .

  • Baseline: Apply Glutamate (100

    
    M) + Glycine (10 
    
    
    
    M) for 5 seconds to elicit peak current (
    
    
    ).
  • Block: Co-apply Glutamate + Glycine + Test Compound (3-Ethyladamantan-1-amine) at varying concentrations (0.1, 1, 10, 100

    
    M).
    
  • Wash: Wash with buffer for 20 seconds.

  • Calculation: Calculate % Inhibition

    
    . Fit to Hill equation to derive IC50.
    

Self-Validation Check:

  • Control: Run Memantine (positive control) in parallel. If Memantine IC50 deviates >20% from 1.5

    
    M, discard data.
    
  • Leak: Ensure leak current is <100 pA before recording.

References

  • Axios Research. (n.d.). 1-Amino-3-Ethyl Adamantane HCl - CAS 80121-67-1.[7] Retrieved from [Link]

  • Limapichat, W., et al. (2013). "Key Binding Interactions for Memantine in the NMDA Receptor." ACS Chemical Neuroscience, 4(2), 255-260.[8] Retrieved from [Link]

  • Parsons, C. G., et al. (1996).[5] "Comparative patch-clamp studies... on the NMDA receptor antagonistic effects of amantadine and memantine."[5][9] European Journal of Neuroscience.[5] Retrieved from [Link]

  • PubChem. (n.d.). N-ethyladamantan-1-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Guide to Evaluating the Target Specificity of Novel Adamantane Derivatives: A Case Study Approach with (5S,7R)-3-ethyladamantan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For our audience of fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the target specificity of novel chemical entities. While we will use the specific, and likely novel, stereoisomer (5S,7R)-3-ethyladamantan-1-amine as a guiding example, the principles and methodologies detailed herein are broadly applicable to the preclinical evaluation of any small molecule therapeutic.

The adamantane scaffold, a rigid and lipophilic cage-like structure, is a privileged motif in medicinal chemistry.[1][2][3] Its unique three-dimensional structure can enhance pharmacokinetic properties and provide a robust anchor for interacting with biological targets.[3][4] However, this same lipophilicity can also lead to off-target interactions, making a thorough evaluation of target specificity a critical step in the drug discovery pipeline.[1] Inadequate target engagement or unforeseen off-target effects are significant contributors to clinical trial failures.[5]

This guide is structured to walk you through a multi-tiered, self-validating workflow for characterizing the target specificity of a novel adamantane derivative. We will explore computational prediction, in vitro validation, and comparative analysis against established alternatives.

Part 1: Foundational Strategy - A Multi-pronged Approach to Specificity Profiling

A robust evaluation of target specificity cannot rely on a single method. Instead, we advocate for an integrated approach that begins with broad, computational predictions and progressively narrows the focus with increasingly specific and biologically relevant experimental assays. This workflow is designed to build confidence in the biological hypothesis underpinning the therapeutic rationale for the compound.[6]

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation & Profiling cluster_2 Comparative Analysis a Computational Target Prediction (e.g., Ligand-based, Structure-based) b Primary Target Engagement Assays (Biochemical & Cellular) a->b Hypothesis Generation c Broad Off-Target Screening (e.g., Safety Panels) b->c d Selectivity Index Calculation c->d Data Analysis e Head-to-Head Comparison with Alternative Compounds d->e Contextualization

Caption: High-level workflow for target specificity evaluation.

Part 2: In Silico Target Prediction - Charting the Possibilities

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about the potential targets and off-targets of this compound.[7][8] These approaches are broadly categorized into ligand-based and structure-based methods.[9]

  • Ligand-Based Approaches: These methods leverage databases of known ligands and their biological activities. By comparing the physicochemical properties and structure of our novel compound to these databases, we can predict potential targets. A common technique is quantitative structure-activity relationship (QSAR) modeling.[9]

  • Structure-Based Approaches: If the three-dimensional structure of potential protein targets is known, we can use docking simulations to predict the binding orientation and affinity of our compound within the protein's binding site.[9][10] This can help prioritize which targets to investigate experimentally.

Experimental Protocol: Virtual Screening Workflow

  • Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software.

  • Target Library Selection: Compile a library of 3D protein structures for virtual screening. This library should include hypothesized primary targets and a broad panel of common off-targets (e.g., kinases, GPCRs, ion channels).

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to systematically "dock" the compound into the binding sites of each protein in the library.

  • Scoring and Ranking: Score the predicted binding poses based on a scoring function that estimates binding affinity. Rank the potential targets based on these scores.

  • Hit Selection: Select a prioritized list of potential targets for experimental validation.

Part 3: In Vitro Experimental Validation - From Prediction to Proof

Computational predictions must be validated through rigorous in vitro experiments.[11] This stage is two-fold: confirming engagement with the intended primary target and screening for interactions with a broad range of potential off-targets.

Primary Target Engagement and Affinity

The first step is to confirm that this compound directly interacts with its intended biological target. A variety of biochemical and cell-based assays can be employed for this purpose.[12][13]

Biochemical Assays: These assays use purified components in a cell-free environment, offering a direct measure of the interaction between the compound and its target.[12]

  • Binding Assays (e.g., Radioligand Binding, Fluorescence Polarization): These assays quantify the affinity (typically as Kd or Ki) of the compound for its target protein.

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays: These assays provide evidence of target engagement within a more physiologically relevant context.[14]

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a compound binding to its target protein stabilizes the protein against heat-induced denaturation.[13][15] Measuring the amount of soluble protein after a heat shock at different compound concentrations can confirm intracellular target engagement.[15]

  • Reporter Gene Assays: If the target is part of a signaling pathway that culminates in gene expression, a reporter gene (e.g., luciferase, GFP) can be placed under the control of a responsive promoter. Modulation of the reporter signal by the compound provides evidence of target engagement and functional activity.

G compound This compound target_unbound Target Protein (Unbound) compound->target_unbound Binding target_bound Target Protein (Bound & Stabilized) target_unbound->target_bound heat Heat Shock target_unbound->heat target_bound->heat denatured Denatured Protein (Insoluble) heat->denatured soluble Soluble Protein heat->soluble quantify Quantify Soluble Fraction (e.g., Western Blot, ELISA) soluble->quantify

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Off-Target Profiling and Selectivity

Identifying unintended interactions is as crucial as confirming the primary target. Broad screening panels are commercially available to test a compound against hundreds of common off-targets.[16]

Experimental Protocol: Off-Target Safety Panel Screening

  • Panel Selection: Choose a comprehensive safety panel that includes a diverse range of targets such as GPCRs, ion channels, kinases, and transporters. A common choice is the Eurofins SafetyScreen44 or similar panels from providers like Reaction Biology.[16]

  • Assay Execution: The compound is typically tested at a fixed, high concentration (e.g., 10 µM) in binding or functional assays for each target in the panel.

  • Data Analysis: The results are reported as the percent inhibition or activation for each target. A significant interaction (e.g., >50% inhibition) flags a potential off-target liability.

  • Follow-up: For any identified "hits," full dose-response curves should be generated to determine the IC50 or Ki values.

Part 4: Comparative Analysis - Benchmarking Against Alternatives

To understand the therapeutic potential of this compound, its specificity profile must be compared to relevant alternative compounds. These could include:

  • Existing Drugs: If the primary target is validated, compare against standard-of-care medications. For instance, if the target is the NMDA receptor, a relevant comparator would be Memantine.

  • Structural Analogs: Comparing against other adamantane derivatives can reveal how modifications to the scaffold affect specificity.

The key metric for comparison is the Selectivity Index , which is the ratio of the compound's affinity for an off-target to its affinity for the primary target.

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Primary Target)

A higher SI value indicates greater selectivity for the primary target.

Data Presentation: Comparative Specificity Profile

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Selectivity Index (vs OT1)Off-Target 2 IC50 (nM)Selectivity Index (vs OT2)
This compound e.g., 15e.g., 1,500100e.g., >10,000>667
Alternative Compound 1 (e.g., Memantine) e.g., 50e.g., 2,50050e.g., 8,000160
Alternative Compound 2 e.g., 25e.g., 50020e.g., >10,000>400

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion

Evaluating the target specificity of a novel compound like this compound is a systematic process of hypothesis generation, experimental validation, and comparative analysis. By integrating computational predictions with a suite of in vitro biochemical and cell-based assays, researchers can build a comprehensive specificity profile. This data-driven approach is essential for de-risking drug candidates, understanding potential mechanisms of toxicity, and making informed decisions to advance the most promising molecules toward clinical development. The ultimate goal is to ensure that the therapeutic effect is driven by the intended mechanism of action, minimizing the potential for adverse events caused by off-target interactions.[16][17]

References

  • A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science. [Link]

  • Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

  • Computational Predictions for Multi-Target Drug Design. Springer Nature Experiments. [Link]

  • Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • What are computational methods for rational drug design? Patsnap Synapse. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. Scientific Reports. [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology. [Link]

  • MDC Connects: Target Validation and Efficacy. YouTube. [Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. [Link]

  • The Role of Adamantane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

Sources

COMPARATIVE GUIDE: Reproducibility of Synthesis Protocols for Chiral Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Adamantane Challenge"

The adamantane scaffold (


) presents a paradox in medicinal chemistry: it is structurally robust yet synthetically elusive. Its high symmetry (

) renders the four tertiary (

) and twelve secondary (

) C-H bonds chemically distinct but sterically shielded.

For drug development professionals, the challenge is not just functionalization, but enantioselective desymmetrization . Introducing a substituent at a bridgehead carbon generates a chiral center if the remaining symmetry is broken. Reproducibility in this domain is plagued by three factors:

  • Steric Bulk: The cage structure inhibits the approach of standard chiral ligands.

  • Bond Dissociation Energy (BDE): High BDEs (

    
     for 
    
    
    
    C-H) require aggressive conditions that often compromise enantioselectivity.
  • Substrate Volatility: Adamantane sublimes easily, leading to inconsistent stoichiometry in open-flask protocols.

This guide compares the three most reproducible methodologies for generating chiral adamantane derivatives: Rh-Catalyzed Carbenoid Insertion , Mn-Porphyrin Oxidation , and Biocatalytic Hydroxylation .

Decision Framework: Selecting the Right Protocol

Before detailing the protocols, use this logic flow to determine the optimal method for your target moiety.

DecisionMatrix Start Target Chiral Adamantane Derivative BondType Which bond are you forming? Start->BondType CC_Bond C-C Bond (Alkyl, Aryl, Ester) BondType->CC_Bond Carbon Framework CX_Bond C-O / C-Halogen Bond BondType->CX_Bond Oxidation/Halogenation Rh_Path Method A: Rh-Catalyzed Carbenoid Insertion (Davies Protocol) CC_Bond->Rh_Path Selectivity Required Selectivity? CX_Bond->Selectivity Mn_Path Method B: Mn-Porphyrin (Groves Protocol) *Best for Halogenation* Selectivity->Mn_Path Radical/Steric Control Bio_Path Method C: Biocatalysis (P450 Variants) *Best for Hydroxylation* Selectivity->Bio_Path Enzymatic Specificity

Figure 1: Strategic selection matrix for adamantane functionalization based on target bond type and selectivity requirements.

Deep Dive: Technical Protocols & Reproducibility Audits

Method A: Rhodium-Catalyzed C-H Insertion (The Davies Protocol)

Best For: Enantioselective C-C bond formation (Esters, Aryls). Mechanism: Donor/Acceptor Carbene Insertion.[1]

This method, pioneered by the Davies group, utilizes dirhodium tetracarboxylate catalysts to stabilize a carbene intermediate derived from diazo compounds. The "donor/acceptor" nature of the carbene tames its reactivity, allowing for highly selective insertion into tertiary C-H bonds.

The Protocol
  • Catalyst Preparation: Use

    
     or 
    
    
    
    .
    • Critical Control Point (CCP): These catalysts are hygroscopic. Weighing must occur in a glovebox (

      
      ).
      
  • Solvent System: 2,2-Dimethylbutane (2,2-DMB) or Hexanes.

    • Why: Non-polar solvents enhance the "hydrophobic pocket" effect of the catalyst ligands, boosting enantioselectivity (ee).

  • Reaction Setup:

    • Dissolve Adamantane (1.0 equiv) and Catalyst (1 mol%) in degassed 2,2-DMB.

    • Reflux (

      
      ).
      
    • Slow Addition: Add the aryldiazoacetate (donor/acceptor carbene precursor) via syringe pump over 2–3 hours.

    • Causality: Rapid addition leads to carbene dimerization (homocoupling) rather than C-H insertion.

Reproducibility Audit
  • Failure Mode: Low Yield (<40%).[2]

    • Root Cause:[3][4][5] Carbene dimerization.

    • Fix: Increase dilution factor and slow down addition rate.

  • Failure Mode: Low ee (<80%).

    • Root Cause:[3][4][5] Temperature fluctuation.[2]

    • Fix: Use a heating block with PID control; oil baths often fluctuate

      
      , which is fatal for high ee in this sensitive transition state.
      
Method B: Manganese Porphyrin C-H Halogenation (The Groves Protocol)

Best For: Site-selective Chlorination/Fluorination. Mechanism: Radical Rebound via High-Valent Mn-Oxo species.

This biomimetic approach uses a synthetic heme analogue. It is robust but relies on a radical mechanism, which can be prone to chain reactions if not controlled.

The Protocol
  • Catalyst:

    
     (Tetramesitylporphyrin). The bulky mesityl groups prevent catalyst destruction (suicide inactivation).
    
  • Oxidant/Phase Transfer: Sodium Hypochlorite (commercial bleach) + TBACl (Phase Transfer Catalyst).

  • Reaction Setup:

    • Biphasic mixture: DCM (organic layer containing substrate/catalyst) and aqueous NaOCl (pH 11).

    • Stirring rate must be vigorous (>1000 rpm).

    • Causality: The reaction occurs at the interface or via ion transport. Poor mixing leads to kinetic stalling.

Reproducibility Audit
  • Failure Mode: Over-chlorination (di/tri-substituted products).

    • Root Cause:[3][4][5] Excess oxidant relative to substrate conversion rate.

    • Fix: Stop reaction at 60% conversion. Recycling unreacted starting material is more efficient than separating complex mixtures.

  • Failure Mode: Catalyst Bleaching (loss of color).

    • Root Cause:[3][4][5] Oxidative degradation of the porphyrin ring.

    • Fix: Add axial ligands (e.g., imidazole) to stabilize the high-valent Mn species.

Method C: Biocatalytic Hydroxylation (P450 Variants)

Best For: Green chemistry, C-O bond formation. Mechanism: Enzymatic Oxygen Insertion.

The Protocol
  • Enzyme: P450BM3 mutants (e.g., A74G/L188Q).

  • Cofactor Regeneration: Requires NADPH. Use a Glucose Dehydrogenase (GDH) coupled system to recycle NADPH in situ.

  • Solubility Management: Adamantane is insoluble in water.

    • Technique: Use a "co-solvent system" (DMSO 5% v/v) or cyclodextrin additives to solubilize the substrate without denaturing the enzyme.

Comparative Performance Analysis

The following data summarizes typical results from optimized protocols found in the literature (Davies, Groves, and Arnold groups).

FeatureMethod A: Rh-CarbenoidMethod B: Mn-PorphyrinMethod C: P450 Biocatalysis
Primary Bond Formed C-C (Ester/Aryl)C-Cl / C-F C-OH
Typical Yield 65 - 85%50 - 65%40 - 90% (Substrate dependent)
Enantioselectivity (ee) High (>90%) Moderate (Variable)Very High (>95%)
Scalability Medium (g scale)High (kg scale possible)Low (mg to g scale)
Reproducibility Risk High (Moisture sensitive)Low (Robust reagents)Medium (Enzyme stability)
Key Limitation Cost of Rh & LigandsHandling toxic oxidantsSubstrate solubility

Mechanistic Visualization: The Rhodium Cycle

Understanding the catalytic cycle is essential for troubleshooting Method A.

RhCycle Rh_Cat Dirhodium Catalyst Carbene Rh-Carbene Intermediate Rh_Cat->Carbene + Diazo Diazo Diazo Precursor Diazo->Carbene - N2 Transition Enantio-determining Transition State Carbene->Transition + Adamantane (Steric Approach) N2 N2 Gas (Entropy Driver) Carbene->N2 Product Chiral Adamantane Transition->Product C-H Insertion Product->Rh_Cat Catalyst Regeneration

Figure 2: The catalytic cycle of Rh-carbenoid insertion. The "Transition State" is where the chiral ligand environment dictates which enantiomer is formed.

References

  • Liao, K., Negretti, S., Musaev, D. G., & Davies, H. M. L. (2016). Site-selective and stereoselective functionalization of unactivated C–H bonds.[1][6][7][8] Nature, 533, 230–234. Link

  • Liu, W., & Groves, J. T. (2015).[8] Manganese Catalyzed C-H Halogenation.[3][6][8][9] Accounts of Chemical Research, 48(6), 1727–1735.[8] Link

  • Garlets, Z. J., et al. (2020).[10] Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes. Nature Catalysis, 3, 351–357.[10] Link

  • Hammerer, L., Winkler, C. K., & Kroutil, W. (2018).[11] Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s.[11][12] Catalysis Letters, 148, 787–812. Link

  • Liu, W., & Groves, J. T. (2010).[3][9] Manganese porphyrins catalyze selective C-H bond halogenations.[3][6][8][9] Journal of the American Chemical Society, 132(37), 12847–12849.[3] Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (5S,7R)-3-ethyladamantan-1-amine

[1]

Part 1: Executive Summary & Immediate Action

Do not treat this substance as standard organic waste. (5S,7R)-3-ethyladamantan-1-amine combines the high chemical stability of a diamondoid cage with the corrosivity of a primary amine.[1] Improper disposal poses a dual threat: immediate chemical burns to personnel and long-term environmental persistence due to the non-biodegradable adamantane core.[1]

The "Stop/Start" Protocol
STOP (Prohibited Actions) START (Required Actions)
NO Drain Disposal: The adamantane cage is toxic to aquatic life and resists wastewater treatment.[1]Segregate: Isolate as "Basic Organic Waste" (Non-Halogenated).
NO Bleach Neutralization: Standard oxidation may not fully degrade the lipophilic cage structure.[1]Solidify: Absorb free liquids onto vermiculite or charcoal before binning.[1]
NO Mixed Acid Waste: Mixing with acid waste streams generates heat (exothermic neutralization).[1]Labeling: Mark clearly as "Adamantane Derivative – CNS Active."

Part 2: Chemical Identity & Hazard Assessment (Causality)

To dispose of this chemical safely, you must understand why it is hazardous.[1] The risk profile is derived from its two functional components: the Amine Head and the Adamantane Tail .[1]

The Adamantane Core (Environmental Persistence)

The this compound molecule is built on a diamondoid cage.[1][2] This structure is thermodynamically stable and rigid.[1]

  • Mechanism: The cage structure lacks "handles" for enzymatic attack, making it resistant to biodegradation [1].[1]

  • Consequence: If released into the environment, it bioaccumulates.[1][3] It requires high-temperature incineration (>1000°C) to break the carbon-carbon bonds of the cage [2].[1]

The Amine Functionality (Acute Toxicity)[1]
  • Mechanism: The primary amine group (

    
    ) is a proton acceptor (Lewis base).[1] Upon contact with moisture (skin/mucosa), it generates hydroxide ions (
    
    
    ).[1]
  • Consequence: Causes liquefactive necrosis (chemical burns).[1] It is also a potential NMDA receptor antagonist (similar to Memantine), meaning it has biological activity in the Central Nervous System (CNS) [3].[1]

Quantitative Hazard Data

Property Value/Characteristic Implications for Disposal
Physical State Solid (waxy) or Liquid (depending on purity/salt form) Solids require double-bagging; Liquids require secondary containment.[1]
Corrosivity pH > 11 (10% aq.[1] solution) RCRA Waste Code D002 (Corrosive).[1]
Lipophilicity High (LogP > 3 estimated) Binds to plastics; do not reuse containers.[1]

| Flash Point | Likely >60°C (Amine derivatives) | Combustible but not highly flammable.[1] |

Part 3: The Disposal Workflow (Core Protocol)

This protocol ensures compliance with EPA RCRA standards for hazardous pharmaceutical waste.[1]

Step 1: Characterization & Segregation

Determine if you are handling the Free Base (Liquid/Low-melting solid) or the Hydrochloride Salt (White powder).[1]

  • Free Base: Treat as Corrosive (Class 8) and Toxic (Class 6.1) .[1]

  • HCl Salt: Treat as Toxic (Class 6.1) and Irritant .[1]

Segregation Rule: Isolate this waste from:

  • Oxidizers (Nitric acid, Peroxides)

    
     Risk of violent reaction/fire.[1]
    
  • Acids (Sulfuric, Hydrochloric)

    
     Risk of exothermic splattering.[1]
    
  • Halogenated Solvents (DCM, Chloroform)

    
     Keep separate to minimize incineration costs, unless already mixed in process.[1]
    
Step 2: Packaging & Stabilization[1]
Scenario A: Solid Waste (Powder/Crystals)[1]
  • Primary Containment: Place the substance in a clear polyethylene bag (minimum 4 mil thickness).

  • Decontamination: Wipe the exterior of the bag with a methanol-dampened wipe to remove dust.[1] Place the wipe inside the bag.[1]

  • Seal: Tightly seal the bag (tape or heat seal).

  • Secondary Containment: Place the sealed bag inside a rigid, wide-mouth HDPE container (e.g., a white waste drum).

Scenario B: Liquid Waste (Mother Liquors/Solvent Mixtures)[1]
  • Container Selection: Use an HDPE or Glass carboy.[1] Avoid metal containers due to amine corrosion.

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.[1]

  • Cap Check: Ensure the cap has a chemically resistant liner (Teflon/PTFE).[1]

Step 3: Labeling

Attach a hazardous waste tag with the following specific details. Do not use vague terms like "Chemical Waste."

HAZARDOUS WASTE

  • Contents: this compound (in [Solvent Name] if applicable)

Part 4: Logical Decision Tree (Visualization)

The following diagram outlines the decision logic for disposing of adamantane-amine derivatives.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidPackDouble Bag (4 mil Poly)Place in Rigid HDPE DrumSolid->SolidPackLiquidSegCheck SolventsLiquid->LiquidSegDestructionFinal Destruction:High-Temp IncinerationSolidPack->DestructionHaloHalogenated Solvent?LiquidSeg->HaloBinHaloBin: Halogenated OrganicHalo->BinHaloYes (DCM, etc.)BinNonHaloBin: Non-Halogenated Organic(Basic/Alkaline)Halo->BinNonHaloNo (MeOH, EtOAc)BinHalo->DestructionBinNonHalo->Destruction

Figure 1: Decision matrix for the segregation and packaging of adamantane-amine waste streams. Note the convergence on High-Temperature Incineration.

Part 5: Emergency Contingencies

Spill Management (Small Scale < 100g)
  • PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, lab coat.[1]

  • Isolation: Evacuate the immediate area. The amine vapor can be irritating.[1][3]

  • Neutralization (Spill Only):

    • Do NOT use water (spreads the lipophilic chemical).[1]

    • Cover spill with a dry absorbent (vermiculite or clay cat litter).[1]

    • If liquid and fuming, apply a weak acid neutralizer (Citric Acid powder) slowly to reduce volatility before absorbing.[1]

  • Cleanup: Scoop material into a disposal bag. Wipe area with dilute acetic acid (vinegar) followed by soap and water to remove oily residues.[1]

Exposure Response[1][4][5]
  • Skin Contact: Brush off dry powder before rinsing.[1] Rinse with water for 15 minutes.

  • Eye Contact: Immediate irrigation for 15 minutes.[1][4] Seek medical attention (alkaline burns can be delayed).[1]

References

  • Mansoori, G. A. (2007).[1] Diamondoid Molecules. Advances in Chemical Physics, 136, 207-258.[1][2] Link

  • EPA. (2025).[1] Hazardous Waste Listings & Characteristics. U.S. Environmental Protection Agency.[1][3][5] Link

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1-Adamantylamine (Amantadine).[1][6] Link(Cited as closest structural/toxicological analog for hazard extrapolation).[1]

  • BenchChem. (2025).[1][7][8] Proper Disposal of Halogenated Heterocyclic Amines. Link[1]

Personal Protective Equipment (PPE) & Handling Guide: (5S,7R)-3-ethyladamantan-1-amine

[1]

Executive Safety Directive

Treat this compound as a membrane-permeable CNS-active agent with caustic properties. [1]

(5S,7R)-3-ethyladamantan-1-amine combines the lipophilicity of the adamantane cage with the reactivity of a primary amine.[1] This structural duality presents a two-fold physiological risk:

  • Tissue Corrosivity: The amine function (

    
    ) is basic and can cause chemical burns to mucous membranes and eyes.
    
  • Systemic Bioavailability: The adamantane moiety facilitates rapid crossing of the blood-brain barrier (BBB). Unlike hydrophilic amines that may only burn the skin, this compound can be absorbed transdermally, leading to potential central nervous system (CNS) toxicity (dizziness, ataxia, insomnia) similar to its analogs Memantine and Amantadine.

Immediate Action: All handling must occur within a certified Chemical Fume Hood. Standard safety glasses are insufficient ; chemical splash goggles are mandatory.

Physicochemical Hazard Analysis

To select the correct PPE, we must understand the "Why" behind the hazard.

PropertyHazard ImplicationPPE/Engineering Control Impact
Functional Group:

Amine
High pH (>11 in solution); Corrosive to eyes/respiratory tract.[1]Eye: Goggles (ANSI Z87.1+). Resp: Fume hood required.
Core Structure: AdamantaneHigh Lipophilicity (LogP > 3 estimated). Rapid skin absorption.Skin: Thin nitrile gloves may degrade or permeate.[2] Double-gloving is essential.
Physical State: Solid/PowderElectrostatic charging; Dust generation.Body: Anti-static measures; N95/P100 backup if hood fails.
Reactivity: BasicIncompatible with strong oxidizers and acids.Storage: Segregate from acid chlorides and anhydrides.

PPE Selection Matrix

Note: This protocol exceeds standard "lab coat and gloves" requirements due to the compound's neuroactive potential.

Hand Protection (The Critical Barrier)

Do not rely on single-layer disposable nitrile gloves. Aliphatic amines can permeate thin nitrile (< 4 mil) in minutes. The lipophilic adamantane core accelerates this migration through the glove polymer matrix.

  • Primary Recommendation: Double-Gloving Strategy

    • Inner Layer: 4 mil Nitrile (Inspection layer - White/Blue).[1]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (Barrier layer - Purple/Green).[1]

    • Rationale: The air gap between gloves reduces diffusion. The outer glove takes the mechanical stress; the inner glove protects against micro-breaches.

  • Spill Cleanup: Use Laminate (Silver Shield/4H) gloves. Nitrile provides insufficient breakthrough time for concentrated amine spills.[2]

Eye & Face Protection[1][3][4]
  • Standard Operation: Chemical Splash Goggles (Indirect Vent).

    • Why? Safety glasses leave gaps. Amine vapors or dust can bypass glasses, reacting with eye moisture to form a caustic hydroxide solution, causing corneal opacity.

  • High Risk (Large Scale/Spills): Face Shield + Goggles.[3]

Respiratory & Body Protection[1][5]
  • Engineering Control: All open handling must be performed in a Class II, Type A2 (or higher) Biological Safety Cabinet or Chemical Fume Hood.

  • PPE:

    • Lab Coat: 100% Cotton or Nomex (Synthetic blends can melt if a fire occurs).

    • Sleeves: Tyvek sleeve covers recommended to bridge the gap between glove cuff and lab coat.

Operational Protocols

Workflow Logic: PPE Decision Tree

This diagram illustrates the decision logic for selecting PPE based on the state of the material.

PPE_LogicStartHandling this compoundStateDetermine Physical StateStart->StateSolidSolid / Powder FormState->SolidLiquidSolution / Oil FormState->LiquidDustRiskRisk: Inhalation of ParticulatesSolid->DustRiskSplashRiskRisk: Skin Absorption & SplashLiquid->SplashRiskControl_SolidControl: Fume Hood + Static BarDustRisk->Control_SolidControl_LiquidControl: Fume Hood + Sash loweredSplashRisk->Control_LiquidPPE_SolidPPE: Double Nitrile + Goggles(N95 backup if outside hood)Control_Solid->PPE_SolidPPE_LiquidPPE: Double Nitrile (Change q30m)+ Goggles + Sleeve CoversControl_Liquid->PPE_Liquid

Figure 1: Decision logic for PPE selection based on physical state and primary risk vectors.[1]

Handling Protocol: Weighing & Solubilization

Objective: Prevent static dispersion of the solid and splash of the solution.

  • Preparation:

    • Don PPE: Lab coat, Goggles, Inner Gloves, Outer Gloves.

    • Place an ionizing fan or anti-static gun inside the hood. Adamantane derivatives are waxy/crystalline and accumulate static charge, causing "jumping" of powder.

  • Weighing:

    • Tare the vial before adding the compound.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Critical Step: If powder adheres to the glove, change the outer glove immediately . Do not wipe it off.

  • Solubilization:

    • Add solvent (e.g., DMSO, Ethanol) slowly.

    • Note on Exotherms: Amines can generate heat when mixed with acids or anhydrides. Ensure cooling is available if performing salt formation.

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, speed is secondary to safety. Follow this self-validating workflow.

Spill_ResponseSpillSpill DetectedAssessAssess Volume & FormSpill->AssessMinorMinor (<5g / <10mL)Assess->MinorMajorMajor (>5g / >10mL)Assess->MajorCleanDon Silver Shield GlovesAbsorb with Sand/VermiculiteMinor->CleanEvacuateEvacuate LabCall EHSMajor->EvacuateNeutralizeWipe with weak acid (Citric)then Soap/WaterClean->NeutralizeWasteSeal in HazWaste BagLabel: 'Basic Organic Toxic'Neutralize->Waste

Figure 2: Spill response workflow prioritizing containment and personnel safety.[1]

First Aid (Self-Validating Steps)
  • Eye Contact: Flush for 15 minutes minimum. The "soapy" feeling of amines is tissue dissolving; do not stop flushing until medical help arrives.

  • Skin Contact:

    • Remove contaminated clothing immediately (cut it off if necessary to avoid pulling over head).

    • Wash with copious soap and water.[3] Do not use alcohol (this increases skin permeability of the lipophilic adamantane).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal[1][3][5]
  • Segregation: Classify as "Basic Organic Waste" .

  • Incompatibility: NEVER mix with "Acidic Organic Waste" or "Oxidizers". The reaction can generate heat and toxic chloramines (if bleach is present).

  • Container: High-density polyethylene (HDPE) or glass.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • PubChem. (n.d.). Compound Summary for Adamantan-1-amine (Amantadine). (Used for Read-Across Toxicology of Adamantane Amines). [Link]1]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.